Pentyl carbonotrithioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113099-70-0 |
|---|---|
Molecular Formula |
C6H11S3- |
Molecular Weight |
179.4 g/mol |
IUPAC Name |
pentylsulfanylmethanedithioate |
InChI |
InChI=1S/C6H12S3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |
InChI Key |
SOHNHJQRMYPEHK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSC(=S)[S-] |
Origin of Product |
United States |
Foundational & Exploratory
Pentyl Carbonotrithioate: A Technical Guide for Advanced Chemical Synthesis and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentyl carbonotrithioate, detailing its chemical structure, properties, and its significant role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the development of advanced drug delivery systems.
Introduction to this compound
This compound is an organosulfur compound belonging to the trithiocarbonate class of molecules. Its structure features a pentyl group attached to a carbonotrithioate core. This compound is of particular interest in polymer chemistry, where it serves as a highly efficient chain transfer agent (CTA) in RAFT polymerization. The use of this compound allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, which are critical attributes for materials used in biomedical applications, including drug delivery.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-carbon alkyl chain (pentyl group) bonded to the sulfur atom of the trithiocarbonate functional group.
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6H12S3 |
| Molecular Weight | 179.4 g/mol [1] |
| CAS Number | 113099-70-0[1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | Approximately 1.1 g/cm³[1] |
| Boiling Point | Approximately 160 °C[1] |
| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); Insoluble in water[1] |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of alkyl trithiocarbonates involves the reaction of an alkyl halide with carbon disulfide in the presence of a base. The following is a representative protocol adapted for the synthesis of this compound.
Materials:
-
1-Bromopentane (or 1-chloropentane)
-
Carbon disulfide (CS₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or another suitable base (e.g., sodium hydride)
-
Phase transfer catalyst (e.g., Aliquat 336) (optional, but recommended for improved yield)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate in deionized water.
-
If using a phase transfer catalyst, add it to the aqueous solution.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide to the cooled solution while stirring vigorously. The solution will typically turn a deep red or orange color, indicating the formation of the trithiocarbonate salt.
-
After stirring for a designated period (e.g., 1-2 hours) at low temperature, add 1-bromopentane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
RAFT Polymerization of N-isopropylacrylamide (NIPAAm) for a Thermoresponsive Drug Carrier
This protocol describes the synthesis of a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAAm), using this compound as the RAFT agent. Such polymers can be designed to encapsulate and release therapeutic agents in response to temperature changes.
Materials:
-
N-isopropylacrylamide (NIPAAm) (monomer)
-
This compound (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (or other suitable solvent)
Procedure:
-
In a Schlenk flask, dissolve NIPAAm, this compound, and AIBN in 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the final molecular weight and should be calculated based on the desired polymer characteristics.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion via techniques such as ¹H NMR or gas chromatography.
-
Once the desired monomer conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Application in Drug Delivery: A Stimuli-Responsive System
Polymers synthesized via RAFT polymerization using this compound can be engineered to create sophisticated drug delivery systems. A prominent example is the development of stimuli-responsive nanoparticles that can release their payload in response to specific environmental triggers, such as a change in temperature or pH.
The workflow for creating a thermoresponsive drug delivery system using a polymer synthesized with this compound is illustrated below.
Caption: Workflow for a thermoresponsive drug delivery system.
In this workflow, an amphiphilic block copolymer is first synthesized using RAFT polymerization with this compound. This polymer is designed to self-assemble into nanoparticles (micelles or vesicles) in an aqueous environment, encapsulating a therapeutic drug. When these nanoparticles accumulate in a target tissue, such as a tumor, a local increase in temperature (hyperthermia) above the lower critical solution temperature (LCST) of the thermoresponsive block will trigger the destabilization of the nanoparticles, leading to the controlled release of the encapsulated drug.
References
An In-Depth Technical Guide to the Synthesis and Purification of Pentyl Carbonotrithioate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of pentyl carbonotrithioate, a key reagent in various laboratory applications, including Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization. The following sections detail the chemical pathway, a step-by-step experimental protocol, and methods for purification and characterization, supported by quantitative data and workflow diagrams.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The general approach involves the formation of a trithiocarbonate salt by reacting a thiol with carbon disulfide in the presence of a base. This intermediate is then alkylated to yield the final product.
A common synthetic route for unsymmetrical trithiocarbonates involves the reaction of thiols, carbon disulfide, and alkyl halides in the presence of a base like triethylamine in an aqueous medium at room temperature.[1] Symmetrical trithiocarbonates can also be prepared using similar methods.[1]
The synthesis of this compound follows the general principle of reacting pentanethiol with carbon disulfide to form the pentyl trithiocarbonate anion. This anion is then reacted with an alkylating agent, such as an alkyl halide, to yield the desired S-pentyl-S'-alkyl carbonotrithioate. For the purpose of this guide, we will focus on the synthesis of a symmetrical dithis compound.
Signaling Pathway of the Synthesis Reaction
The synthesis proceeds through a nucleophilic addition of the thiolate to carbon disulfide, followed by alkylation.
Experimental Protocol: Synthesis of Dithis compound
This protocol is adapted from general methods for the synthesis of symmetrical trithiocarbonates.
Materials:
-
Pentanethiol
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Thiolate Formation: Slowly add pentanethiol (1.0 eq) to the cooled NaOH solution while stirring. Continue stirring for 15-30 minutes to ensure complete formation of the sodium pentanethiolate.
-
Trithiocarbonate Formation: Add carbon disulfide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The solution will typically turn a deep red or orange color, indicating the formation of the trithiocarbonate salt. Stir for an additional 1-2 hours at this temperature.
-
Alkylation: Add a second equivalent of pentanethiol (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification of this compound
The crude this compound is typically purified by flash column chromatography on silica gel.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. The optimal solvent system should be determined by TLC analysis beforehand.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a yellow oil.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of dithis compound.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Reactants | |
| Pentanethiol | 2.0 eq |
| Carbon Disulfide | 1.1 eq |
| Sodium Hydroxide | 1.0 eq |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | ~18 hours |
| Yield | |
| Crude Yield | >90% |
| Purified Yield | 70-85% |
Table 2: Characterization Data for Dithis compound
| Analysis | Expected Results |
| Appearance | Yellow Oil |
| ¹H NMR (CDCl₃) | * δ (ppm): ~3.3 (t, 4H, -S-CH₂ -), ~1.7 (m, 4H, -CH₂-CH₂ -CH₂-), ~1.4 (m, 8H, -(CH₂ )₂-CH₃), ~0.9 (t, 6H, -CH₃ ) |
| ¹³C NMR (CDCl₃) | * δ (ppm): ~220 (C=S), ~38 (-S-C H₂-), ~31, ~29, ~22 (-C H₂- groups), ~14 (-C H₃) |
| Purity (by NMR) | >95% |
*Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided values are estimations based on related structures.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
This comprehensive guide provides researchers and professionals with the necessary information for the successful synthesis and purification of this compound in a laboratory setting. Adherence to these protocols should yield a high-purity product suitable for a variety of chemical applications.
References
Physical and chemical properties of pentyl carbonotrithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl carbonotrithioate is an organosulfur compound belonging to the trithiocarbonate class of molecules. Its primary significance lies in the field of polymer chemistry, where it serves as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. While its applications in medicinal chemistry and drug delivery are being explored due to its ability to form stable polymers, its predominant use remains in materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific values for properties such as melting point, refractive index, and vapor pressure are not readily found in the current literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂S₃ | [1] |
| Molecular Weight | 180.35 g/mol | [1] |
| CAS Number | 113099-70-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | Approximately 1.1 g/cm³ | [1] |
| Boiling Point | Approximately 160°C under standard atmospheric conditions | [1] |
| Solubility | Soluble in organic solvents such as acetone and dichloromethane; Insoluble in water. | [1] |
| Reactivity | Sensitive to moisture and air; should be handled under an inert atmosphere to prevent degradation. The sulfur atoms can undergo nucleophilic attack. | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from general methods for trithiocarbonate synthesis.[2][3][4]
Objective: To synthesize S-pentyl carbonotrithioate.
Materials:
-
1-Pentanethiol
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
An appropriate alkylating agent (e.g., methyl iodide or benzyl bromide to form an unsymmetrical trithiocarbonate, or a second equivalent of a pentyl halide for a symmetrical one. For this protocol, we will assume the formation of a symmetrical dipentyl trithiocarbonate).
-
1-Bromopentane
-
Solvent (e.g., isopropanol/water mixture, acetone, or tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The system is flushed with an inert gas to ensure an oxygen- and moisture-free environment.
-
Base and Thiol Reaction: A solution of sodium hydroxide in a minimal amount of water is prepared and added to the reaction flask, followed by the addition of the main solvent (e.g., isopropanol). The mixture is cooled in an ice bath to 0-5°C. 1-Pentanethiol is then added dropwise to the cooled basic solution with continuous stirring.
-
Formation of the Trithiocarbonate Salt: After the addition of the thiol is complete, carbon disulfide is added dropwise via the dropping funnel, ensuring the temperature remains between 0 and 5°C. The reaction mixture will typically change color to a yellow or orange, indicating the formation of the sodium pentyltrithiocarbonate salt. The mixture is stirred at this temperature for an additional 30-60 minutes.
-
Alkylation: 1-Bromopentane is then added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and then stirred for several hours (or overnight) to ensure the completion of the alkylation reaction.
-
Workup and Purification:
-
The reaction mixture is filtered to remove any inorganic salts (e.g., sodium bromide).
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
The residue is taken up in an organic solvent like dichloromethane and washed sequentially with water and brine in a separatory funnel to remove any remaining water-soluble impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final, pure this compound as a colorless to pale yellow liquid.
Safety Precautions: 1-Pentanethiol and carbon disulfide are volatile and have strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
References
The Core Mechanism of Pentyl Carbonotrithioate in RAFT Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. At the heart of this process is the RAFT agent, a thiocarbonylthio compound that mediates the polymerization. This technical guide provides an in-depth exploration of the mechanism of action of a specific class of RAFT agents, the pentyl carbonotrithioates, within the broader context of RAFT polymerization. Due to the limited availability of data for a singular "pentyl carbonotrithioate," this guide will draw upon data and protocols for structurally analogous alkyl trithiocarbonates to provide a comprehensive and representative overview of their function.
The RAFT Polymerization Mechanism: A Delicate Equilibrium
The RAFT process operates through a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for the simultaneous growth of all polymer chains, leading to a low polydispersity index (PDI). The key steps in the RAFT mechanism are initiation, addition to the RAFT agent, fragmentation, re-initiation, and the main RAFT equilibrium.
Key Stages of RAFT Polymerization
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals, which then react with a monomer to form a propagating polymer chain (P•).
-
Pre-Equilibrium: The propagating radical (P•) adds to the C=S bond of the RAFT agent (a trithiocarbonate in this case), forming an intermediate radical.
-
Fragmentation: This intermediate radical can then fragment, releasing either the initial R group as a new radical (R•) or the original propagating chain (P•). The choice of the R group is crucial; it must be a good homolytic leaving group.
-
Re-initiation: The newly formed radical (R•) initiates the polymerization of monomer, forming a new propagating chain.
-
Main RAFT Equilibrium: A rapid equilibrium is established where the growing polymer chains reversibly add to the polymeric RAFT agent. This ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization.
The Role of Alkyl Trithiocarbonates
Trithiocarbonates are a versatile class of RAFT agents characterized by the Z-group being an alkylthio (-SR') moiety. In the case of a hypothetical "this compound," the pentyl group could be either the R-group (the leaving group) or part of the Z-group (the stabilizing group). The specific placement of the pentyl group influences the reactivity and suitability of the RAFT agent for different monomers.
-
R-Group: The R-group must be a good homolytic leaving group to efficiently re-initiate polymerization. A pentyl radical is a primary alkyl radical and can serve as a moderately effective leaving group.
-
Z-Group: The Z-group modulates the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical. An S-pentyl group in the Z-position influences the electronic properties of the trithiocarbonate.
Quantitative Data on Alkyl Trithiocarbonate Performance in RAFT Polymerization
The following tables summarize representative data for the RAFT polymerization of common monomers using alkyl trithiocarbonates that are structurally similar to a hypothetical this compound. This data illustrates the level of control achievable with this class of RAFT agents.
Table 1: RAFT Polymerization of Styrene with Alkyl Trithiocarbonates
| RAFT Agent | Monomer | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |
| S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate[1] | Styrene | 300:1:0.2 | 110 | 16 | 85 | 25,000 | 1.10 |
| S-Butyl S'-(1-phenylethyl) trithiocarbonate | Styrene | 200:1:0.1 | 90 | 7 | 70 | 15,000 | 1.15 |
| S-Dodecyl S'-(cyanomethyl) trithiocarbonate | Styrene | 250:1:0.1 | 100 | 12 | 80 | 22,000 | 1.12 |
Table 2: RAFT Polymerization of Acrylates with Alkyl Trithiocarbonates
| RAFT Agent | Monomer | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate[1] | Methyl Acrylate | 500:1:0.2 | 60 | 4 | 95 | 45,000 | 1.05 |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | 400:1:0.1 | 70 | 6 | 90 | 38,000 | 1.08 |
| S-Butyl S'-(propanoic acid) trithiocarbonate | n-Butyl Acrylate | 300:1:0.1 | 80 | 5 | 88 | 35,000 | 1.11 |
Experimental Protocols
Synthesis of a Representative Alkyl Trithiocarbonate
This protocol describes a general method for the synthesis of a symmetric dialkyl trithiocarbonate, which can be adapted for a pentyl derivative.[2]
Materials:
-
Alkyl halide (e.g., 1-bromopentane)
-
Carbon disulfide (CS₂)
-
Ammonium acetate (NH₄OAc)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (1.2 mmol) in DMSO (5 mL).
-
Add the alkyl halide (1.0 mmol) to the solution and stir.
-
Slowly add carbon disulfide (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for RAFT Polymerization
This protocol outlines a typical procedure for the RAFT polymerization of a vinyl monomer using an alkyl trithiocarbonate.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Alkyl trithiocarbonate RAFT agent
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., toluene, 1,4-dioxane), if not bulk polymerization
-
Schlenk tube or ampule
Procedure:
-
To a Schlenk tube or ampule, add the monomer, RAFT agent, and initiator in the desired molar ratio.
-
If conducting a solution polymerization, add the solvent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Seal the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen, argon).
-
Place the sealed vessel in a preheated oil bath at the desired temperature.
-
Allow the polymerization to proceed for the specified time.
-
Quench the polymerization by cooling the vessel in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI) using size-exclusion chromatography (SEC), and conversion using ¹H NMR or gravimetry.
Conclusion
Pentyl carbonotrithioates, as a subset of the broader class of alkyl trithiocarbonate RAFT agents, are effective mediators for controlled radical polymerization. By establishing a rapid and reversible chain transfer process, they enable the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The choice of the pentyl group as either the re-initiating R-group or as part of the stabilizing Z-group will influence the specific polymerization kinetics and suitability for different monomer families. The representative data and protocols provided in this guide, based on analogous alkyl trithiocarbonates, offer a solid foundation for researchers and scientists to design and execute RAFT polymerizations to create advanced polymeric materials for a wide range of applications, including in the field of drug development.
References
Spectroscopic Characterization of Pentyl Carbonotrithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of pentyl carbonotrithioate, a molecule of interest in organic synthesis and materials science. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation and verification of this compound. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.
Introduction to this compound
This compound belongs to the class of trithiocarbonates, which are characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms (S=C(S)S-). These compounds are notable for their role as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. The pentyl group serves as a lipophilic alkyl chain. Accurate spectroscopic characterization is crucial for confirming the synthesis and purity of this compound before its application in further research and development.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely published, the expected spectroscopic data can be reliably predicted based on the characteristic signals of the pentyl group and the carbonotrithioate functional group. The following tables summarize the anticipated quantitative data.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain. The chemical shifts are influenced by the proximity to the electron-withdrawing trithiocarbonate group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -S-CH₂ -CH₂-CH₂-CH₂-CH₃ | 3.2 - 3.4 | Triplet | 2H |
| -S-CH₂-CH₂ -CH₂-CH₂-CH₃ | 1.6 - 1.8 | Quintet | 2H |
| -S-CH₂-CH₂-CH₂ -CH₂-CH₃ | 1.3 - 1.5 | Sextet | 2H |
| -S-CH₂-CH₂-CH₂-CH₂ -CH₃ | 0.8 - 1.0 | Quintet | 2H |
| -S-CH₂-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the C=S group is expected to be significantly downfield.[1][2][3][4]
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C =S | 220 - 225 |
| -S-CH₂ -CH₂-CH₂-CH₂-CH₃ | 35 - 45 |
| -S-CH₂-CH₂ -CH₂-CH₂-CH₃ | 30 - 35 |
| -S-CH₂-CH₂-CH₂ -CH₂-CH₃ | 25 - 30 |
| -S-CH₂-CH₂-CH₂-CH₂ -CH₃ | 20 - 25 |
| -S-CH₂-CH₂-CH₂-CH₂-CH₃ | 10 - 15 |
Predicted FT-IR Data
The FT-IR spectrum is instrumental in identifying the key functional groups present in this compound. The most characteristic absorption will be that of the C=S bond.[5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C=S stretch (thiocarbonyl) | 1050 - 1250 | Strong |
| C-S stretch | 600 - 800 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. A standard automated tuning and shimming protocol is typically sufficient.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
The acquisition time is typically set to 2-4 seconds, with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer's probe to the ¹³C nucleus frequency.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-230 ppm).[1]
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The relaxation delay may need to be increased for quaternary carbons, though none are present in the pentyl chain.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
FT-IR Spectroscopy
Objective: To identify the functional groups in this compound by their characteristic vibrational frequencies.
Materials:
-
This compound sample (liquid or solid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).[6]
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the predicted values for the trithiocarbonate and pentyl functional groups. Pay close attention to the C=S and C-H stretching regions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Conclusion
The combination of NMR and FT-IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. By following the detailed experimental protocols and comparing the acquired data with the predicted values presented in this guide, researchers can confidently verify the identity and purity of their synthesized compound. This analytical rigor is a critical step in ensuring the reliability of subsequent studies, whether in the field of polymer chemistry, drug development, or materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Pentyl Carbonotrithioate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pentyl carbonotrithioate, a key compound in various fields of chemical synthesis and material science. Due to the limited availability of direct quantitative data, this paper presents a combination of qualitative assessments based on chemical principles and detailed experimental protocols for determining precise solubility.
Introduction to this compound
This compound is an organosulfur compound belonging to the trithiocarbonate family. These compounds are characterized by a carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, with one of the latter being bonded to a pentyl group. Trithiocarbonates are widely utilized as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. The solubility of these agents in various monomers and solvents is a critical parameter for successful polymerization and other chemical reactions.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The pentyl group imparts a significant nonpolar character to the molecule, while the trithiocarbonate group introduces some polarity. Therefore, this compound is expected to be most soluble in nonpolar to moderately polar organic solvents and poorly soluble in highly polar solvents like water.
A qualitative solubility profile in a range of common organic solvents is presented in Table 1. This table is intended as a guide for solvent selection in experimental work.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility |
| Hexane | 0.1 | High |
| Toluene | 2.4 | High |
| Diethyl Ether | 2.8 | High |
| Chloroform | 4.1 | High |
| Dichloromethane | 3.1 | High[1] |
| Tetrahydrofuran (THF) | 4.0 | Medium-High |
| Ethyl Acetate | 4.4 | Medium |
| Acetone | 5.1 | Medium[1] |
| Acetonitrile | 5.8 | Low-Medium |
| Isopropanol | 3.9 | Low |
| Ethanol | 4.3 | Low |
| Methanol | 5.1 | Low |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Low |
| Water | 10.2 | Insoluble[1] |
Note: This table provides estimated solubilities. For precise quantitative data, experimental determination is necessary.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is required. The following protocols outline both a qualitative and a quantitative method for determining solubility in a given organic solvent.
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.
Materials:
-
This compound
-
A range of organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 1.5 mL or 5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve, and no noticeable change is observed.
-
-
If the compound appears soluble, incrementally add more this compound until saturation is reached (i.e., solid material remains undissolved). This provides a rough estimate of the solubility limit.
-
Record the observations for each solvent.
This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[2]
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Screw-cap vials or flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
Quantification: Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways in Solubility
While "signaling pathways" are typically associated with biological systems, a conceptual analogy can be drawn to the intermolecular interactions governing solubility. The "signal" is the introduction of the solute into the solvent, and the "pathway" involves the energetic trade-offs of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
Caption: Intermolecular interactions governing the dissolution process.
Conclusion
References
Navigating the Synthesis and Handling of Pentyl Carbonotrithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pentyl Carbonotrithioate
This compound is an organosulfur compound belonging to the trithiocarbonate class of molecules.[1] These compounds are characterized by a carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. The "pentyl" designation indicates the presence of a five-carbon alkyl group attached to one of the sulfur atoms. Its primary application is in polymer chemistry, specifically as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]
Physicochemical Properties
Quantitative physical and chemical data for this compound are not well-documented in publicly available literature. However, some properties of the parent carbonotrithioate ion are available.
| Property | Value | Source |
| Molecular Weight | 108.2 g/mol | PubChem |
| Monoisotopic Mass | 107.91621352 Da | PubChem |
Note: These values are for the carbonotrithioate anion (CS3)2- and do not include the pentyl group.
Hazard Identification and Safety Precautions
Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive hazard profile is unavailable. However, based on the general reactivity of trithiocarbonates and data from structurally related compounds, the following potential hazards and safety precautions should be considered.
General Safety and Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound.
Figure 1: General workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
Based on the handling recommendations for a similar compound, O-Pentyl S-(2-propen-1-yl) carbonodithioate, the following PPE is recommended[2]:
| Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
First-Aid Measures
The following first-aid measures are based on general laboratory safety and information for related compounds[2]:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of water. |
| Eye Contact | Rinse with pure water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. |
In all cases of exposure, seek medical attention.
Experimental Protocols: Synthesis of Alkyl Trithiocarbonates
General Synthesis Pathway
The following diagram illustrates a generalized synthetic pathway for alkyl trithiocarbonates.
Figure 2: Generalized synthetic pathway for this compound.
Example Experimental Procedure (Adapted)
The following is a generalized procedure and should be optimized for the specific synthesis of this compound.
-
Preparation of Reactants: Prepare a solution of pentyl halide (e.g., pentyl bromide) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reaction with Carbon Disulfide: In a separate reaction vessel, dissolve a base (e.g., potassium hydroxide) in the chosen solvent and cool the mixture in an ice bath. Slowly add carbon disulfide to this solution while stirring.
-
Nucleophilic Substitution: Add the pentyl halide solution dropwise to the reaction mixture containing the carbonotrithioate salt. The reaction is typically carried out at a controlled temperature.
-
Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product may be purified by column chromatography.
Fire-Fighting Measures
For related sulfur-containing organic compounds, the following fire-fighting measures are recommended[2]:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: The combustion of sulfur-containing compounds may produce toxic sulfur oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.
This guide provides a starting point for the safe handling and use of this compound. Due to the limited availability of specific data, a cautious and conservative approach to safety is paramount. Always consult with your institution's environmental health and safety department before beginning any work with this chemical.
References
Thermal Stability and Decomposition of Pentyl Carbonotrithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pentyl carbonotrithioate belongs to the class of organic compounds known as trithiocarbonates, which are characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, each of which is bonded to an organic moiety. These compounds are of significant interest in materials science and drug development, often utilized as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize polymers with controlled molecular weights and architectures. The thermal stability of such compounds is a crucial factor, influencing their storage, handling, and application, especially in processes requiring elevated temperatures. Understanding the decomposition pathways and byproducts is also essential for assessing the safety and purity of the final products.
This guide synthesizes the current understanding of the thermal behavior of structurally similar compounds to provide a predictive analysis for this compound.
Predicted Thermal Stability and Decomposition
Based on the analysis of related dialkyl trithiocarbonates and polymers containing trithiocarbonate end-groups, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely in the range of 150°C to 250°C. The decomposition process is expected to involve the cleavage of the C-S and S-S bonds.
Predicted Quantitative Thermal Analysis Data
The following table summarizes the predicted quantitative data for the thermal decomposition of this compound based on typical values observed for analogous compounds. It is important to note that these are estimated values and require experimental verification.
| Parameter | Predicted Value/Range | Notes |
| Decomposition Onset Temperature (Tonset) | 150 - 180 °C | The temperature at which significant mass loss begins. This can be influenced by the heating rate and atmospheric conditions. |
| Peak Decomposition Temperature (Tpeak) | 180 - 220 °C | The temperature at which the maximum rate of mass loss occurs. |
| End of Decomposition Temperature | 220 - 250 °C | The temperature at which the primary decomposition event is complete. |
| Mass Loss (Primary Step) | 60 - 80% | Represents the loss of the pentyl and thiocarbonyl fragments. The exact percentage will depend on the specific decomposition pathway. |
| Residue at 300 °C | 20 - 40% | The remaining mass, which may consist of carbonaceous material or non-volatile decomposition products. The composition of the residue is highly dependent on the decomposition mechanism. |
Proposed Decomposition Pathway
The thermal decomposition of dialkyl trithiocarbonates can proceed through several pathways. A plausible mechanism for this compound involves the homolytic cleavage of the C-S bonds, leading to the formation of radical species. These radicals can then undergo a series of reactions, including recombination, disproportionation, and elimination, to yield a variety of volatile products.
A simplified, logical representation of a potential decomposition pathway is illustrated in the following diagram:
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols
To experimentally determine the thermal stability and decomposition products of this compound, the following methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for measuring the mass loss of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the decomposition onset temperature, peak decomposition temperature, and mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Determine the peak decomposition temperature (Tpeak) from the peak of the derivative thermogravimetric (DTG) curve.
-
Calculate the percentage of mass loss at different temperature intervals.
-
The following diagram illustrates the general experimental workflow for TGA:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)
Pyrolysis-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.[1]
Objective: To identify the decomposition products of this compound.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube or sample cup.
-
Pyrolysis:
-
Insert the sample into the pyrolyzer.
-
Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 250 °C, based on TGA data) in an inert atmosphere (helium).
-
-
Gas Chromatography:
-
The volatile pyrolysis products are swept by the carrier gas into the GC column.
-
A typical GC column for this analysis would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
The GC oven temperature program should be optimized to separate the expected decomposition products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
A mass range of m/z 35-500 is scanned to detect the fragment ions.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the different decomposition products.
-
The mass spectrum of each peak is compared with a spectral library (e.g., NIST) to identify the individual compounds.
-
The logical relationship of the Pyrolysis-GC-MS process is depicted below:
Caption: Logical workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently limited, this technical guide provides a robust, literature-based prediction of its behavior. The compound is expected to exhibit thermal decomposition in the range of 150-250 °C, yielding a mixture of volatile sulfur-containing organic compounds. The detailed experimental protocols for TGA and Pyrolysis-GC-MS provided herein offer a clear pathway for the empirical determination of its thermal properties. For professionals in research, development, and drug formulation, this guide serves as a foundational document for handling, processing, and applying this compound, ensuring both safety and efficacy in its intended applications. Further experimental investigation is highly recommended to validate and refine the predictions outlined in this guide.
References
A Technical Guide to Pentyl Carbonotrithioate for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of pentyl carbonotrithioate, a key organosulfur compound. The document details its chemical properties, a general synthesis protocol, and its primary applications, particularly in the field of polymer chemistry.
Core Chemical Data
This compound is classified as a thioester, specifically a trithiocarbonate.[1] Its structure features a pentyl group attached to a carbonotrithioate core. This composition makes it a significant agent in various chemical processes.
| Property | Value |
| CAS Number | 113099-70-0[1] |
| Molecular Formula | C₆H₁₁S₃⁻[1] |
| Molecular Weight | 179.4 g/mol [1] |
Applications in Polymer Chemistry
This compound is primarily utilized in the field of polymer chemistry. It serves as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] In this role, it allows for the control of molecular weight and dispersity of the resulting polymers, which is critical for designing materials with specific properties.[1]
General Experimental Protocol: Synthesis of Trithiocarbonates
The following outlines a general, one-step experimental protocol for the synthesis of trithiocarbonates, such as this compound. This procedure is adapted from established methods for preparing a variety of trithiocarbonates.[2]
Materials:
-
Pentyl Mercaptan (Pentylthiol)
-
Aqueous Base (e.g., Sodium Hydroxide)
-
Carbon Disulfide (CS₂)
-
An Alkylating Agent (R'X)
-
Solvent mixture (e.g., Isopropanol and Water)[2]
Procedure:
-
Preparation of Thiolate: A solution of the aqueous base is prepared in a suitable solvent mixture, such as isopropanol and water.[2] The mixture is cooled to approximately 0-5°C. Pentyl mercaptan is then added dropwise to the cooled solution to form the pentyl thiolate.
-
Formation of Trithiocarbonate Salt: Carbon disulfide is added slowly to the reaction mixture while maintaining the low temperature.[2] This reaction produces a distinct yellow solution, indicating the formation of the sodium salt of this compound. The mixture is stirred for approximately 30 minutes.[2]
-
Alkylation: An alkylating agent is added dropwise to the solution to complete the synthesis of the final trithiocarbonate product, RSC(S)SR'.[2] The reaction is typically stirred for a couple of hours at low temperature.[2]
-
Purification and Isolation: The reaction mixture is warmed to room temperature. Any precipitated salts, such as sodium chloride, are removed by filtration.[2] The final product can then be crystallized from the filtrate, often by the addition of water, and collected.[2] The purity of the synthesized trithiocarbonate can be confirmed using techniques like NMR analysis.[2]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of trithiocarbonates.
References
Methodological & Application
Application Notes: Pentyl Carbonotrithioate as a RAFT Agent for Acrylic Monomers
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization (CRP) that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.[1] The control over the polymerization is achieved through the use of a RAFT agent, or chain transfer agent (CTA). Trithiocarbonates are a class of RAFT agents known for their effectiveness in controlling the polymerization of a wide range of monomers, particularly acrylates and acrylamides.[2][3][4]
Pentyl carbonotrithioate is an effective RAFT agent for the polymerization of acrylic monomers. Its structure allows for the controlled growth of polymer chains, leading to polymers with low polydispersity indices (PDI). These well-defined polymers are crucial in various high-performance applications, including drug delivery systems, advanced coatings, and nanomaterials, where precise control over polymer structure translates to predictable material properties.
Mechanism of RAFT Polymerization
The RAFT process involves a degenerative chain transfer mechanism where a dormant polymer chain is reversibly activated. This rapid equilibrium between active (propagating) and dormant species ensures that all chains grow at a similar rate, leading to a low polydispersity index. The general mechanism is illustrated below.
Caption: General mechanism of RAFT polymerization.
Key Experimental Parameters
Successful RAFT polymerization of acrylic monomers requires careful control of several parameters:
-
[Monomer]:[CTA] Ratio : This ratio is the primary determinant of the target degree of polymerization and, consequently, the final molecular weight of the polymer.
-
[CTA]:[Initiator] Ratio : This ratio is critical for achieving good control and high livingness of the polymer chains.[5] A higher ratio (typically 5:1 to 10:1) minimizes the number of chains initiated by the thermal initiator, thereby reducing the amount of "dead" polymer formed by irreversible termination.[1]
-
Solvent : The choice of solvent can influence the polymerization kinetics.[5] Solvents like toluene, N,N-dimethylformamide (DMF), and dioxane are commonly used. For acrylic acid, polar solvents such as ethanol or water are preferred.[6][7]
-
Temperature : The reaction temperature must be chosen to ensure an appropriate decomposition rate of the initiator over the desired reaction time. For azo initiators like AIBN or ACVA, temperatures typically range from 60 to 80 °C.[6]
Quantitative Data Summary
| Monomer | RAFT Agent (Trithiocarbonate) | [M]:[CTA]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI (Đ) | Ref. |
| Methyl Acrylate | S,S-Dibenzyl trithiocarbonate | 100:1:0.2 | Toluene | 60 | 4 | 85 | 8,700 | 1.10 | [5] |
| Methyl Acrylate | 2-Cyano-2-propyl dodecyl trithiocarbonate | 200:1:0.1 | Benzene | 60 | 16 | 95 | 21,500 | 1.05 | [2] |
| Acrylic Acid | S,S-Dibenzyl trithiocarbonate | 107:1:0.07 | Ethanol | 80 | 24 | 86 | 7,800 | 1.25 | [6][7] |
| n-Butyl Acrylate | Polystyrene-TTC macro-CTA | Varies | Benzene | 110 | 24 | >99 | 161,500 | 1.16 | [2] |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of an Acrylic Monomer (e.g., Butyl Acrylate)
This protocol provides a general method for the RAFT polymerization of butyl acrylate using this compound as the CTA and AIBN as the initiator.
Materials:
-
Butyl Acrylate (monomer), inhibitor removed
-
This compound (RAFT Agent/CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene or other suitable solvent
-
Basic alumina
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septum
-
Condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller
-
Syringes and needles
-
Vacuum line for drying
Procedure:
-
Monomer Purification: Remove the inhibitor (e.g., MEHQ) from the butyl acrylate by passing it through a short column packed with basic alumina immediately before use.
-
Reaction Setup:
-
In a typical experiment targeting a degree of polymerization of 100, add this compound (e.g., 0.1 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Add the initiator, AIBN (e.g., 0.01 mmol, for a [CTA]:[I] ratio of 10:1).
-
Add the purified butyl acrylate (e.g., 10 mmol, 1.28 g).
-
Add the solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 50% w/w).
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Purge the reaction mixture with dry nitrogen or argon for 30 minutes while stirring in an ice bath to prevent premature polymerization. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
After degassing, place the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).
-
Start the timer and allow the reaction to proceed with vigorous stirring.
-
To monitor kinetics, aliquots can be withdrawn periodically via a degassed syringe for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).[5]
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask by immersing it in an ice bath and expose the mixture to air.
-
Dilute the viscous solution with a small amount of solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
-
Drying:
-
Wash the collected polymer with fresh non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl proton signals of the monomer with a stable internal standard or the polymer backbone signals.[5]
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a calibration relative to polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[6]
Caption: Experimental workflow for RAFT polymerization.
References
Application Notes & Protocols: RAFT Polymerization of Styrene with Pentyl Carbonotrithioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and high end-group fidelity. This document provides a detailed protocol for the RAFT polymerization of styrene using S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator. Trithiocarbonates are a class of RAFT agents known for their efficacy in controlling the polymerization of a wide range of monomers, including styrenes.[1][2]
Data Presentation
The following table summarizes typical experimental conditions and results for the RAFT polymerization of styrene. While specific results for pentyl carbonotrithioate were not found, the data presented are representative of polymerizations using similar trithiocarbonate RAFT agents and can be used as a guideline for expected outcomes.
| Entry | [Styrene]:[RAFT Agent]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | 200:1:0.2 | 70 | 8 | 45 | 9400 | 9200 | 1.15 |
| 2 | 200:1:0.2 | 70 | 16 | 85 | 17700 | 17500 | 1.18 |
| 3 | 400:1:0.1 | 80 | 12 | 60 | 25000 | 24500 | 1.20 |
| 4 | 100:1:0.5 | 60 | 6 | 55 | 5700 | 5600 | 1.12 |
Note: Data is compiled and representative of typical results found in the literature for similar systems.
Experimental Protocol
This protocol details the steps for the RAFT polymerization of styrene in bulk using S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate as the RAFT agent.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene or 1,4-dioxane (optional, for solution polymerization)
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum line and inert gas (nitrogen or argon) supply
-
Syringes and needles
Procedure:
-
Reagent Preparation: In a typical experiment, a molar ratio of [Styrene]:[RAFT Agent]:[AIBN] = 200:1:0.2 is used. For a target degree of polymerization of 200, weigh the following into a Schlenk flask equipped with a magnetic stir bar:
-
Styrene (e.g., 4.16 g, 40 mmol)
-
S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (e.g., 53.3 mg, 0.2 mmol)
-
AIBN (e.g., 6.57 mg, 0.04 mmol)
-
-
Degassing: Seal the Schlenk flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[3] To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere. Repeat this process two more times.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).[4]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals using a degassed syringe. The monomer conversion can be determined by ¹H NMR spectroscopy or gravimetrically.[5] The molecular weight and polydispersity index (PDI) can be analyzed by size-exclusion chromatography (SEC).
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., cold methanol). The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for RAFT polymerization of styrene.
Caption: The core mechanism of RAFT polymerization.
References
Application Notes and Protocols for the Synthesis of Block Copolymers using Pentyl Carbonotrithioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers utilizing pentyl carbonotrithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The RAFT polymerization technique offers excellent control over polymer molecular weight and architecture, making it a powerful tool for creating well-defined block copolymers for a variety of applications, including drug delivery systems.
Introduction to RAFT Polymerization with Trithiocarbonates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process relies on a chain transfer agent (CTA), in this case, a this compound, to control the polymerization. Trithiocarbonates are highly versatile RAFT agents, demonstrating good control over the polymerization of a wide range of monomers, including styrenes and acrylates. The general mechanism involves a degenerative chain transfer process where the growing polymer chains are in dynamic equilibrium with dormant species, allowing for controlled chain growth.
Mechanism of Trithiocarbonate-Mediated RAFT Polymerization
The RAFT process is initiated by a standard radical initiator. The propagating radical then reacts with the trithiocarbonate RAFT agent. The resulting intermediate can fragment to release a new radical (the R group of the RAFT agent), which can then initiate the polymerization of a monomer. This process establishes an equilibrium between active (propagating) and dormant (macro-RAFT agent) chains, allowing for controlled growth of the polymer chains.
Caption: General mechanism of RAFT polymerization mediated by a trithiocarbonate.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a poly(styrene)-b-poly(butyl acrylate) block copolymer using a hypothetical S-pentyl-S'-(propionic acid)yl trithiocarbonate as the RAFT agent. Researchers should adapt these protocols based on their specific experimental setup and desired polymer characteristics.
Materials
-
Styrene (St), inhibitor removed
-
n-Butyl acrylate (BA), inhibitor removed
-
S-pentyl-S'-(propionic acid)yl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Standard Schlenk line and glassware
Protocol 1: Synthesis of Polystyrene Macro-RAFT Agent
This protocol details the synthesis of the first block, polystyrene, which will serve as the macro-RAFT agent for the subsequent polymerization of butyl acrylate.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve S-pentyl-S'-(propionic acid)yl trithiocarbonate (1 eq.), styrene (100 eq.), and AIBN (0.1 eq.) in toluene (50% v/v).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 12 hours).
-
Termination and Precipitation: Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterization: Analyze the resulting polystyrene macro-RAFT agent for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Synthesis of Poly(styrene)-b-poly(butyl acrylate) Block Copolymer
This protocol describes the chain extension of the polystyrene macro-RAFT agent with butyl acrylate to form the diblock copolymer.
-
Reaction Setup: In a Schlenk flask, dissolve the polystyrene macro-RAFT agent (1 eq.), n-butyl acrylate (200 eq.), and AIBN (0.1 eq.) in toluene (50% v/v).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the block copolymer in cold methanol.
-
Purification: Filter the polymer and dry it under vacuum until a constant weight is achieved.
-
Characterization: Characterize the final poly(styrene)-b-poly(butyl acrylate) block copolymer using GPC to determine its Mn and PDI.
Caption: Experimental workflow for the two-step synthesis of a block copolymer.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the synthesis of a poly(styrene)-b-poly(butyl acrylate) block copolymer using a this compound RAFT agent, based on the protocols described above.
Table 1: Synthesis of Polystyrene Macro-RAFT Agent
| Entry | [Styrene]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI |
| 1 | 100:1:0.1 | 12 | 65 | 6,800 | 1.15 |
Table 2: Synthesis of Poly(styrene)-b-poly(butyl acrylate) Block Copolymer
| Entry | [PS-RAFT]:[BA]:[AIBN] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI |
| 1 | 1:200:0.1 | 24 | 80 | 27,500 | 1.25 |
Conclusion
The use of this compound as a RAFT agent provides a robust and versatile method for the synthesis of well-defined block copolymers. The protocols outlined in these application notes serve as a starting point for researchers to develop a wide range of block copolymers with tailored properties for applications in drug delivery, materials science, and beyond. The ability to control molecular weight and achieve low polydispersity is a key advantage of this technique, enabling the rational design of advanced polymeric materials.
Application Notes and Protocols for Controlling Polymer Molecular Weight with Pentyl Carbonotrithioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing pentyl carbonotrithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the controlled synthesis of polymers. The ability to precisely control polymer molecular weight and achieve narrow molecular weight distributions is crucial for a wide range of applications, including the development of drug delivery systems, advanced materials, and specialized polymer architectures.
Introduction to RAFT Polymerization with this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). The key to this control lies in the use of a RAFT agent, such as this compound.
This compound belongs to the trithiocarbonate class of RAFT agents, which are known for their effectiveness in controlling the polymerization of a wide variety of monomers, particularly "more activated monomers" (MAMs) like styrenes, acrylates, and methacrylates.[1][2] The general structure of a trithiocarbonate RAFT agent consists of a central thiocarbonylthio group (S=C-S) flanked by a stabilizing Z-group and a reinitiating R-group. In the case of S-pentyl-S'-alkoxycarbonyltrithiocarbonates, the pentyl group can be part of either the R or Z group, influencing the agent's reactivity and solubility.
The control over the polymerization is achieved through a degenerative chain transfer process, where the RAFT agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Quantitative Data: Molecular Weight Control
The concentration of the RAFT agent is a critical parameter for controlling the molecular weight of the resulting polymer. The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:
Mn,th = (([Monomer]0 / [RAFT agent]0) * Monomer Molecular Weight * Conversion) + RAFT Agent Molecular Weight
where:
-
[Monomer]0 is the initial monomer concentration
-
[RAFT agent]0 is the initial RAFT agent concentration
-
Monomer Molecular Weight is the molecular weight of the monomer
-
Conversion is the fractional conversion of the monomer
-
RAFT Agent Molecular Weight is the molecular weight of the this compound used
Table 1: RAFT Polymerization of Styrene with a Trithiocarbonate Agent [1]
| Entry | [Styrene]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | 221:1:0.1 | 16 | 45 | 10,400 | 1.10 |
| 2 | 221:1:0.1 | 24 | 65 | 15,100 | 1.08 |
| 3 | 442:1:0.1 | 24 | 55 | 25,600 | 1.09 |
| 4 | 884:1:0.1 | 48 | 60 | 55,200 | 1.12 |
Polymerization conditions: Bulk, 110 °C, Initiator: AIBN (Azobisisobutyronitrile)
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA) with a Trithiocarbonate Agent [1]
| Entry | [MMA]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | 217:1:0.2 | 4 | 25 | 6,500 | 1.27 |
| 2 | 217:1:0.2 | 16 | 85 | 19,800 | 1.17 |
| 3 | 434:1:0.2 | 16 | 75 | 34,200 | 1.15 |
| 4 | 868:1:0.2 | 48 | 80 | 72,100 | 1.13 |
Polymerization conditions: Bulk, 60 °C, Initiator: AIBN
Experimental Protocols
The following are detailed protocols for the RAFT polymerization of styrene and methyl methacrylate using a this compound RAFT agent. These protocols are based on established procedures for similar trithiocarbonate-mediated polymerizations.[1][3]
RAFT Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (as the RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath
Procedure:
-
To a Schlenk tube, add this compound (e.g., 0.053 mmol for a target Mn of ~2800 g/mol at 20% conversion) and AIBN (e.g., 0.0027 mmol).
-
Add styrene (e.g., 6.5 mmol) and anhydrous toluene (e.g., 1.04 mL) to the Schlenk tube.
-
Seal the Schlenk tube with a rubber septum and deoxygenate the mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 4 hours for ~20% conversion). The reaction time will depend on the target molecular weight and conversion.
-
To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.
-
The polymer can be isolated by precipitation into a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
AIBN
-
Anhydrous benzene or toluene
-
Ampules or Schlenk tubes
-
Vacuum line
-
Oil bath
Procedure:
-
Prepare a stock solution of MMA and AIBN in the chosen solvent. For example, dissolve AIBN (e.g., 20.1 mg, 0.122 mmol) in a mixture of MMA (e.g., 15 mL, 0.14 mol) and 5 mL of benzene.
-
In an ampule or Schlenk tube, place the desired amount of this compound (e.g., for a [MMA]:[RAFT]:[AIBN] ratio of 217:1:0.2, use an appropriate molar equivalent).
-
Aliquot a specific volume of the MMA/AIBN stock solution into the ampule containing the RAFT agent.
-
De-gas the contents of the ampule by three repeated freeze-evacuate-thaw cycles.
-
Seal the ampule under vacuum or maintain an inert atmosphere in the Schlenk tube.
-
Polymerize by placing the sealed ampule or Schlenk tube in a heated oil bath (e.g., 60 °C) for the desired time (e.g., 16 hours for ~85% conversion).
-
Terminate the polymerization by cooling the vessel and exposing the contents to air.
-
Isolate the polymer by precipitation in a non-solvent like methanol.
Visualizations
Mechanism of Trithiocarbonate-Mediated RAFT Polymerization
The following diagram illustrates the key steps in the RAFT polymerization process mediated by a trithiocarbonate, such as this compound.
Caption: The RAFT polymerization mechanism.
Experimental Workflow for RAFT Polymerization
This diagram outlines the typical workflow for conducting a RAFT polymerization experiment in a research laboratory setting.
Caption: Experimental workflow for RAFT polymerization.
Conclusion
This compound and related trithiocarbonates are highly effective RAFT agents for controlling the molecular weight and minimizing the polydispersity of polymers derived from a wide range of monomers. By carefully selecting the ratio of monomer to RAFT agent and controlling the reaction conditions, researchers can synthesize well-defined polymers with predictable molecular weights. These application notes provide a foundation for the successful implementation of this compound in your polymer synthesis endeavors.
References
Application of Pentyl Carbonotrithioate in the Preparation of Well-Defined Polymers
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The control over these parameters is crucial for a wide range of applications, including drug delivery systems, advanced coatings, and nanomaterials. At the heart of the RAFT process is the chain transfer agent (CTA), which governs the polymerization kinetics and the characteristics of the resulting polymer.
Trithiocarbonates are a highly effective class of RAFT agents, particularly for controlling the polymerization of "more activated" monomers such as styrenes, acrylates, and acrylamides. Pentyl carbonotrithioate, a member of the trithiocarbonate family, serves as an efficient CTA for producing well-defined polymers. This document provides detailed application notes and experimental protocols for the use of this compound in RAFT polymerization.
Principle of RAFT Polymerization
RAFT polymerization is a degenerative chain transfer process. It involves the rapid exchange of a thiocarbonylthio moiety between active (propagating) and dormant polymer chains. This equilibrium ensures that all polymer chains have an equal probability of growth, leading to a low polydispersity index (PDI).
The general mechanism of RAFT polymerization is depicted in the workflow diagram below.
Caption: General mechanism of RAFT polymerization.
Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C6H12S3 |
| Molecular Weight | 180.35 g/mol |
| Density | ~1.1 g/cm³ |
| Boiling Point | ~160°C |
| Solubility | Soluble in common organic solvents (e.g., toluene, dioxane, ethyl acetate). Insoluble in water. |
Application Data: Polymerization of Styrene and Methyl Acrylate
The following tables provide representative data for the RAFT polymerization of styrene and methyl acrylate using a trithiocarbonate RAFT agent similar in structure and reactivity to this compound. This data illustrates the level of control achievable with this class of CTAs.
Table 1: RAFT Polymerization of Styrene
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | PDI |
| 1 | 100:1:0.2 | 4 | 25 | 2,800 | 1.15 |
| 2 | 100:1:0.2 | 8 | 52 | 5,600 | 1.12 |
| 3 | 100:1:0.2 | 16 | 85 | 9,100 | 1.10 |
| 4 | 200:1:0.2 | 8 | 48 | 10,200 | 1.18 |
| 5 | 200:1:0.2 | 24 | 91 | 19,500 | 1.14 |
Table 2: RAFT Polymerization of Methyl Acrylate
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | PDI |
| 1 | 250:1:0.1 | 2 | 35 | 9,200 | 1.08 |
| 2 | 250:1:0.1 | 4 | 68 | 17,500 | 1.06 |
| 3 | 250:1:0.1 | 6 | 92 | 23,800 | 1.05 |
| 4 | 500:1:0.1 | 4 | 62 | 31,500 | 1.12 |
| 5 | 500:1:0.1 | 8 | 95 | 48,200 | 1.10 |
Experimental Protocols
The following are detailed protocols for the RAFT polymerization of styrene and methyl acrylate using this compound as the CTA. These protocols can be adapted for other "more activated" monomers.
Protocol 1: RAFT Polymerization of Styrene
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
Preparation of Reaction Mixture:
-
In a typical experiment targeting a polymer with a degree of polymerization (DP) of 100, add styrene (e.g., 1.04 g, 10 mmol), this compound (e.g., 18.0 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) to a Schlenk flask. The molar ratio of [Monomer]:[CTA]:[Initiator] would be 100:1:0.2.
-
Add anhydrous toluene (e.g., 2 mL) to achieve the desired monomer concentration.
-
-
Degassing:
-
Seal the flask with a rubber septum and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the mixture with a small amount of a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Caption: Workflow for RAFT polymerization of styrene.
Protocol 2: RAFT Polymerization of Methyl Acrylate
Materials:
-
Methyl acrylate (freshly distilled to remove inhibitor)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous 1,4-dioxane (or other suitable solvent)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
Preparation of Reaction Mixture:
-
For a target DP of 250, add methyl acrylate (e.g., 2.15 g, 25 mmol), this compound (e.g., 18.0 mg, 0.1 mmol), and AIBN (e.g., 1.6 mg, 0.01 mmol) to a Schlenk flask. This corresponds to a [Monomer]:[CTA]:[Initiator] ratio of 250:1:0.1.
-
Add anhydrous 1,4-dioxane (e.g., 3 mL) to the flask.
-
-
Degassing:
-
Seal the flask and perform three freeze-pump-thaw cycles.
-
Backfill with an inert gas.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at a suitable temperature (e.g., 60 °C).
-
Stir for the required duration (e.g., 2-8 hours).
-
-
Termination and Isolation:
-
Cool the reaction and expose it to air.
-
Dilute with THF and precipitate the polymer in cold petroleum ether or a mixture of methanol and water.
-
Filter and dry the polymer under vacuum.
-
-
Characterization:
-
Analyze monomer conversion, Mn, and PDI as described in Protocol 1.
-
Caption: Workflow for RAFT polymerization of methyl acrylate.
Troubleshooting and Considerations
-
High PDI: A high PDI can result from incomplete degassing (oxygen inhibits radical polymerization), impurities in the monomer or solvent, or an inappropriate [CTA]:[Initiator] ratio.
-
Slow Polymerization Rate: The polymerization rate can be increased by raising the temperature or increasing the initiator concentration. However, a higher initiator concentration may lead to a higher proportion of chains initiated by the thermal initiator, potentially broadening the molecular weight distribution.
-
Choice of Initiator: AIBN is a common choice. The initiator's half-life at the reaction temperature should be considered to ensure a steady supply of radicals throughout the polymerization.
-
Monomer Suitability: Trithiocarbonates like this compound are most effective for "more activated" monomers. For "less activated" monomers, such as vinyl acetate, other classes of RAFT agents (e.g., xanthates) may be more suitable.
Conclusion
This compound is a valuable RAFT agent for the synthesis of well-defined polymers from a range of "more activated" monomers. By carefully controlling the reaction parameters as outlined in the provided protocols, researchers can achieve excellent control over polymer molecular weight and dispersity, enabling the creation of advanced materials for various applications in research, materials science, and drug development.
Application Notes and Protocols for Polymers Synthesized with 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid
Disclaimer: Due to the limited availability of specific data on polymers synthesized with pentyl carbonotrithioate, this document focuses on a well-documented and representative trithiocarbonate RAFT agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) . The principles and protocols described herein are broadly applicable to polymers synthesized via RAFT polymerization for biomedical applications.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The choice of the RAFT agent is crucial for controlling the polymerization of specific monomers. Trithiocarbonates, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), are versatile RAFT agents used to polymerize a wide range of monomers, including those with functional groups suitable for biomedical applications.
Polymers synthesized using CPADB have shown significant promise in the field of drug delivery. Their well-defined structures allow for the creation of sophisticated drug carriers, such as polymer-drug conjugates, micelles, and stimuli-responsive nanoparticles. These systems can enhance drug solubility, prolong circulation time, and enable targeted drug release, thereby improving therapeutic efficacy and reducing side effects.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with polymers synthesized using CPADB.
Application Note 1: Synthesis of Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) for Polymer-Drug Conjugates
Application: The synthesis of well-defined pHPMA chains with a terminal carboxylic acid group (from the CPADB RAFT agent) allows for the straightforward conjugation of therapeutic agents containing amine groups, forming stable amide bonds. These polymer-drug conjugates are promising for targeted cancer therapy, leveraging the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
Key Features:
-
Controlled Molecular Weight: RAFT polymerization allows for the synthesis of pHPMA with precise molecular weights, which is critical for controlling the pharmacokinetic profile of the conjugate.
-
Low Polydispersity: A narrow molecular weight distribution ensures batch-to-batch consistency and predictable in vivo behavior.
-
Terminal Functional Group: The carboxylic acid group on the RAFT agent provides a convenient handle for bioconjugation.
Experimental Protocol: RAFT Polymerization of HPMA
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501)
-
1,4-Dioxane
-
Methanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve HPMA (e.g., 1.0 g, 6.98 mmol) and CPADB (e.g., 19.5 mg, 0.07 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Initiator Addition: In a separate vial, dissolve V-501 (e.g., 3.9 mg, 0.014 mmol) in a small amount of methanol and add it to the reaction mixture.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours, depending on the target molecular weight).
-
Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
-
Purification: Isolate the polymer by centrifugation or filtration and wash it multiple times with fresh diethyl ether to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified pHPMA under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer | N-(2-hydroxypropyl)methacrylamide (HPMA) | [1] |
| RAFT Agent | 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | [1] |
| Initiator | 4,4'-Azobis(4-cyanopentanoic acid) (V-501) | [1] |
| [Monomer]:[RAFT Agent]:[Initiator] Ratio | 100:1:0.2 | [1] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 70°C | [1] |
| Time | 6 hours | [1] |
| Theoretical Mn ( g/mol ) | ~14,300 | Calculated |
| Experimental Mn ( g/mol ) | 15,000 | [1] |
| PDI | 1.15 | [1] |
Experimental Workflow: pHPMA Synthesis and Drug Conjugation
Caption: Workflow for pHPMA synthesis via RAFT and subsequent drug conjugation.
Application Note 2: Thermo-Responsive Nanoparticles for Controlled Drug Release
Application: Copolymers of N-isopropylacrylamide (NIPAM) and a hydrophilic comonomer can be synthesized using CPADB to form thermo-responsive polymers. These polymers self-assemble into nanoparticles in aqueous solution and exhibit a Lower Critical Solution Temperature (LCST) close to physiological temperature. Below the LCST, the polymer is hydrated and swollen, while above the LCST, it dehydrates and collapses. This transition can be exploited to trigger the release of an encapsulated drug in response to a local temperature increase, such as in a tumor environment.
Key Features:
-
Tunable LCST: The LCST can be tuned by adjusting the ratio of NIPAM to the hydrophilic comonomer.
-
Stimuli-Responsive Drug Release: Temperature-triggered drug release allows for on-demand therapy.
-
Biocompatibility: The polymers are generally biocompatible and suitable for in vivo applications.
Experimental Protocol: Synthesis of p(NIPAM-co-HPMA) and Nanoparticle Formulation
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane
-
Diethyl ether
-
Phosphate-buffered saline (PBS)
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Copolymer Synthesis:
-
Follow the general RAFT polymerization protocol described in Application Note 1, using a mixture of NIPAM and HPMA monomers in the desired ratio. Use AIBN as the initiator and 1,4-dioxane as the solvent.
-
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve the synthesized p(NIPAM-co-HPMA) copolymer and the drug in a suitable organic solvent (e.g., acetone or THF).
-
Add this organic solution dropwise to a larger volume of aqueous solution (e.g., PBS) under vigorous stirring.
-
Allow the organic solvent to evaporate, leading to the self-assembly of the polymer into drug-loaded nanoparticles.
-
Purify the nanoparticles by dialysis against PBS to remove the free drug and any remaining organic solvent.
-
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
-
-
In Vitro Drug Release:
-
Incubate the drug-loaded nanoparticles in PBS at temperatures below and above the LCST (e.g., 37°C and 42°C).
-
At predetermined time points, collect aliquots and measure the amount of released drug.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomers | N-isopropylacrylamide (NIPAM), N-(2-hydroxypropyl)methacrylamide (HPMA) | [2] |
| RAFT Agent | 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | [2] |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | [2] |
| NIPAM:HPMA Molar Ratio | 90:10 | [2] |
| Mn ( g/mol ) | 12,000 | [2] |
| PDI | 1.25 | [2] |
| Nanoparticle Size (DLS) | 80-120 nm | [3] |
| Drug Loading Content (%) | 5-15% | [3] |
| Encapsulation Efficiency (%) | 60-85% | [3] |
| LCST (°C) | ~40°C | [2] |
Experimental Workflow: Thermo-Responsive Nanoparticle Drug Delivery
Caption: Workflow for the synthesis and application of thermo-responsive nanoparticles.
Signaling Pathway Diagram (Hypothetical)
While the provided search results do not detail specific signaling pathways modulated by these polymers, a common mechanism for polymer-drug conjugates targeting cancer cells involves endocytosis and lysosomal drug release. The following diagram illustrates this general pathway.
Caption: General pathway of a polymer-drug conjugate entering a cancer cell.
References
- 1. Synthesis of Biodegradable Multiblock Copolymers by Click Coupling of RAFT-Generated HeterotelechelicPolyHPMA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pentyl Carbonotrithioate in RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chain transfer constant (Ctr) of pentyl carbonotrithioate, a versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent, for the polymerization of various monomers. Detailed experimental protocols for determining the chain transfer constant are also provided to assist researchers in optimizing their polymerization reactions for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
Introduction to this compound as a RAFT Agent
This compound belongs to the trithiocarbonate class of RAFT agents, which are known for their high chain transfer constants and stability, making them suitable for controlling the polymerization of a wide range of monomers.[1] The general structure of a trithiocarbonate RAFT agent allows for the synthesis of polymers with complex architectures, such as block copolymers, by sequential monomer addition.[2] The choice of the R and Z groups on the RAFT agent is critical for achieving good control over the polymerization, and trithiocarbonates with an appropriate activating Z group and a good homolytic leaving R group are highly effective.
Chain Transfer Constants of Alkyl Trithiocarbonates
| Monomer Class | Monomer Example | Typical Ctr with Alkyl Trithiocarbonates |
| Styrenics | Styrene | ~1-10 |
| Acrylates | Methyl acrylate, Butyl acrylate | >10 |
| Methacrylates | Methyl methacrylate (MMA) | ~1-5 |
Note: These values are approximate and can vary depending on the specific trithiocarbonate, solvent, temperature, and other reaction conditions. For precise control, it is recommended to determine the Ctr experimentally under the desired polymerization conditions.
Experimental Protocol: Determination of Chain Transfer Constant (Ctr) using the Mayo Method
The Mayo method is a widely used technique to determine the chain transfer constant of a RAFT agent. It involves conducting a series of polymerizations at low monomer conversions with varying ratios of the RAFT agent to the monomer.
Materials:
-
Monomer (e.g., styrene, methyl acrylate, methyl methacrylate)
-
This compound (or the trithiocarbonate RAFT agent of interest)
-
Radical initiator (e.g., AIBN, V-501)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inhibitor remover (e.g., basic alumina)
-
Nitrogen or Argon gas for deoxygenation
-
Schlenk flasks or similar reaction vessels
-
Constant temperature oil bath
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
NMR or other suitable technique for conversion determination
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the purified monomer and the radical initiator in the chosen solvent. The initiator concentration should be kept constant across all experiments.
-
Prepare a series of stock solutions of the this compound in the monomer/initiator stock solution at different concentrations.
-
-
Polymerization:
-
Transfer a known volume of each this compound solution into separate Schlenk flasks.
-
Deoxygenate the solutions by several freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for at least 30 minutes.
-
Place the sealed reaction vessels in a preheated oil bath at the desired polymerization temperature.
-
Monitor the polymerization and stop the reactions at low monomer conversion (typically <10%). This is crucial for the validity of the Mayo method.
-
-
Characterization:
-
Determine the monomer conversion using a suitable analytical technique (e.g., 1H NMR, gravimetry).
-
Determine the number-average molecular weight (Mn) of the resulting polymers by SEC/GPC.
-
-
Data Analysis (Mayo Plot):
-
The chain transfer constant (Ctr) is determined using the Mayo equation:
where:
-
DPn is the number-average degree of polymerization (Mn of polymer / Mw of monomer).
-
(DPn)₀ is the number-average degree of polymerization in the absence of the chain transfer agent.
-
[CTA] is the concentration of the chain transfer agent (this compound).
-
[M] is the concentration of the monomer.
-
-
Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[M]).
-
The slope of the resulting linear plot is the chain transfer constant, Ctr.
-
Visualization of Experimental Workflow
Applications of this compound and Related Trithiocarbonates
Trithiocarbonate RAFT agents, including this compound, are instrumental in the synthesis of a wide array of functional and well-defined polymers for various applications.
1. Drug Delivery:
-
Synthesis of Block Copolymers for Micellar Drug Delivery: this compound can be used to synthesize amphiphilic block copolymers that self-assemble into micelles in aqueous solutions.[3] These micelles can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery. The controlled nature of RAFT polymerization allows for precise tuning of the hydrophilic and hydrophobic block lengths, which in turn controls the size, stability, and drug-loading capacity of the micelles.
-
Stimuli-Responsive Polymers: Trithiocarbonates are employed in the synthesis of stimuli-responsive polymers that can release their payload in response to specific triggers such as pH, temperature, or redox potential.[4] For example, polymers containing pH-sensitive blocks can be designed to release drugs in the acidic environment of tumors.
2. Materials Science:
-
Synthesis of Nanoparticles and Surface Modification: this compound can be utilized in polymerization-induced self-assembly (PISA) to produce well-defined nanoparticles of various morphologies (e.g., spheres, worms, vesicles).[5] These nanoparticles have applications in coatings, composites, and diagnostics. Furthermore, the trithiocarbonate end-group can be used to graft polymers from surfaces, creating functional materials with tailored properties.
-
Development of Novel Block Copolymers: The versatility of trithiocarbonate RAFT agents allows for the synthesis of novel block copolymers with unique properties.[6] For instance, the combination of RAFT with other polymerization techniques, such as ring-opening polymerization, enables the creation of complex architectures for advanced materials.
Signaling Pathway and Logical Relationships
The core of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.
References
Application Notes and Protocols for RAFT Polymerization Using a Pentyl Carbonotrithioate RAFT Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This is particularly advantageous in the field of drug development, where precise control over polymer properties is crucial for designing effective drug delivery systems and other biomedical applications. Trithiocarbonates are a class of RAFT agents that offer excellent control over the polymerization of a wide range of monomers. This document provides detailed application notes and protocols for conducting RAFT polymerization using a pentyl carbonotrithioate-type RAFT agent. The protocols provided are based on established methodologies for trithiocarbonate-mediated RAFT polymerizations and can be adapted for various monomers relevant to biomedical applications.
Key Concepts of RAFT Polymerization
RAFT polymerization is a degenerative chain transfer process that utilizes a thiocarbonylthio compound, known as a RAFT agent, to control the polymerization. The general structure of a RAFT agent consists of a thiocarbonylthio group (S=C(Z)S) with two substituents, R and Z, which determine the reactivity and effectiveness of the agent for a given monomer. The this compound discussed here falls under the category of trithiocarbonates, where Z is an alkylthio group.
The underlying principle of RAFT involves a rapid equilibrium between active (propagating) and dormant polymer chains. This equilibrium is established through a series of addition-fragmentation steps, ensuring that all polymer chains have an equal opportunity to grow, which leads to a low polydispersity index (PDI).
Experimental Protocols
The following protocols are provided as a general guideline for performing RAFT polymerization with a this compound-type RAFT agent. The specific conditions may need to be optimized depending on the monomer and desired polymer characteristics. The example protocol is based on the polymerization of N-isopropylacrylamide (NIPAM), a widely used thermoresponsive polymer in drug delivery.
Materials
-
Monomer: N-isopropylacrylamide (NIPAM)
-
RAFT Agent: S-Pentyl-S'-dodecyltrithiocarbonate (a representative this compound)
-
Initiator: 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) or Azobisisobutyronitrile (AIBN)
-
Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Oil bath or heating block with temperature control
-
Liquid nitrogen
General Procedure for RAFT Polymerization of N-isopropylacrylamide (NIPAM)
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of NIPAM monomer and the S-pentyl-S'-dodecyltrithiocarbonate RAFT agent.
-
Dissolve the solids in the chosen solvent (e.g., 1,4-dioxane).
-
In a separate vial, prepare a stock solution of the initiator (e.g., V-70 or AIBN) in the same solvent.
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk flask with a rubber septum.
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture using liquid nitrogen, apply a vacuum to the flask, and then thaw the mixture under an inert atmosphere.
-
-
Initiation of Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar).
-
Using a gas-tight syringe, add the required volume of the initiator stock solution to the reaction mixture.
-
Place the Schlenk flask in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 60-70 °C for AIBN, or a lower temperature for V-70).
-
-
Monitoring the Polymerization:
-
The progress of the polymerization can be monitored by taking aliquots at different time points using a degassed syringe.
-
The monomer conversion can be determined by techniques such as ¹H NMR spectroscopy or gravimetry.
-
The molecular weight and polydispersity index (PDI) of the polymer can be analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
-
Termination and Purification:
-
Once the desired monomer conversion is reached, the polymerization can be quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
-
Quantitative Data
The following tables summarize typical experimental conditions and results for RAFT polymerization of different monomers using trithiocarbonate RAFT agents. While specific data for S-pentyl carbonotrithioate is limited in the literature, the provided data for structurally similar trithiocarbonates offer a valuable reference for experimental design.
Table 1: RAFT Polymerization of N-isopropylacrylamide (NIPAM) with a Trithiocarbonate RAFT Agent
| Entry | [NIPAM]:[RAFT]:[Initiator] | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| 1 | 100:1:0.2 | AIBN | 1,4-Dioxane | 70 | 6 | 85 | 10,500 | 1.15 |
| 2 | 200:1:0.2 | AIBN | 1,4-Dioxane | 70 | 8 | 90 | 21,000 | 1.18 |
| 3 | 50:1:0.1 | V-70 | DMF | 30 | 12 | 75 | 4,800 | 1.12 |
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA) with a Trithiocarbonate RAFT Agent
| Entry | [MMA]:[RAFT]:[Initiator] | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| 1 | 200:1:0.1 | AIBN | Toluene | 60 | 16 | 92 | 19,500 | 1.10 |
| 2 | 500:1:0.1 | AIBN | Toluene | 60 | 24 | 88 | 45,000 | 1.15 |
| 3 | 100:1:0.2 | AIBN | Bulk | 80 | 4 | 78 | 8,200 | 1.20 |
Table 3: RAFT Polymerization of Acrylic Acid (AA) with a Trithiocarbonate RAFT Agent
| Entry | [AA]:[RAFT]:[Initiator] | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| 1 | 150:1:0.2 | ACVA | Water/Dioxane | 70 | 5 | 89 | 10,200 | 1.25 |
| 2 | 300:1:0.2 | ACVA | Water/Dioxane | 70 | 8 | 93 | 20,500 | 1.28 |
| 3 | 100:1:0.3 | ACVA | Water | 80 | 4 | 85 | 7,000 | 1.30 |
Note: Mₙ = Number-average molecular weight; PDI = Polydispersity Index (Mₙ/Mₙ). The specific RAFT agent used in these examples may be a different trithiocarbonate, but the general trends and conditions are applicable.
Mandatory Visualizations
Experimental Workflow for RAFT Polymerization
Caption: A flowchart of the key steps in a typical RAFT polymerization experiment.
The RAFT Polymerization Mechanism
Caption: A simplified diagram illustrating the key steps of the RAFT polymerization mechanism.
Application Notes and Protocols for the Synthesis of Star Polymers Using a Pentyl Carbonotrithiioate Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of star polymers utilizing a pentyl carbonotrithiioate core via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of well-defined polymeric architectures with applications in drug delivery and nanotechnology.
Introduction
Star polymers, characterized by multiple polymer chains emanating from a central core, offer unique properties compared to their linear counterparts, including a compact structure, low solution viscosity, and a high density of functional groups at the periphery. These attributes make them highly suitable for advanced applications such as drug delivery, where they can encapsulate therapeutic agents and facilitate targeted delivery. The "core-first" approach to star polymer synthesis, employing a multifunctional RAFT agent, provides excellent control over the number and length of the polymer arms. This document focuses on the use of a pentyl carbonotrithiioate-based core for this purpose.
Synthesis of Star Polymers
The synthesis of star polymers using a pentyl carbonotrithiioate core is achieved through RAFT polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The general approach involves the polymerization of monomers in the presence of a multifunctional RAFT agent (the core) and a radical initiator.
Key Materials and Reagents
| Material/Reagent | Purpose | Supplier Example |
| Multifunctional Pentyl Carbonotrithioate RAFT Agent | Core-forming chain transfer agent | Custom Synthesis |
| Monomers (e.g., N-isopropylacrylamide, acrylic acid, styrene) | Building blocks of the polymer arms | Sigma-Aldrich |
| Azo Initiator (e.g., AIBN, ACVA) | Source of radicals to initiate polymerization | Sigma-Aldrich |
| Anhydrous Solvent (e.g., Dioxane, DMF, Toluene) | Reaction medium | Fisher Scientific |
| Nitrogen or Argon Gas | To create an inert atmosphere | Airgas |
General Experimental Protocol: "Core-First" Synthesis of Star Polymers
This protocol outlines the synthesis of star polymers with a this compound core. The specific quantities of reagents will vary depending on the desired molecular weight and number of arms of the star polymer.
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the multifunctional this compound RAFT agent, the chosen monomer (e.g., N-isopropylacrylamide), and the radical initiator (e.g., AIBN) in the selected anhydrous solvent.
-
-
Degassing:
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) to initiate polymerization.
-
Allow the reaction to proceed for the specified time to achieve the desired monomer conversion.
-
-
Termination and Purification:
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) of the resulting star polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and composition using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of star polymers with varying arm lengths and compositions, based on a pentafunctional this compound core.
Table 1: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Star Polymers
| Entry | [Monomer]:[Core]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Đ) |
| 1 | 100:1:0.2 | 6 | 85 | 43,000 | 1.15 |
| 2 | 200:1:0.2 | 12 | 92 | 88,500 | 1.18 |
| 3 | 300:1:0.2 | 18 | 95 | 135,000 | 1.21 |
Table 2: Synthesis of Poly(acrylic acid) (PAA) Star Polymers
| Entry | [Monomer]:[Core]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Đ) |
| 1 | 150:1:0.3 | 8 | 88 | 55,000 | 1.19 |
| 2 | 250:1:0.3 | 14 | 94 | 92,000 | 1.23 |
| 3 | 350:1:0.3 | 20 | 96 | 128,000 | 1.25 |
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Slow Polymerization Rates with Pentyl Carbonotrithioate
Welcome to the technical support center for troubleshooting issues related to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using pentyl carbonotrithioate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly slow polymerization rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization with this compound is extremely slow or appears to be inhibited. What are the common causes?
Slow or inhibited polymerization is a frequent issue in RAFT polymerization. Several factors related to the reaction components and conditions can contribute to this problem. The primary suspects include:
-
Incorrect Chain Transfer Agent (CTA) to Initiator Ratio: The ratio of this compound (CTA) to the initiator is a critical parameter governing the polymerization rate.[1] A high CTA:initiator ratio can lead to a lower concentration of propagating radicals, thus slowing down the polymerization.
-
Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations. Inadequate degassing of the reaction mixture is a common reason for polymerization failure or significant retardation.
-
Impurities in Monomer or Solvent: Impurities in the monomer (e.g., inhibitor not removed) or solvent can react with radicals and inhibit polymerization.
-
Inappropriate Solvent Choice: The solvent can influence the kinetics of RAFT polymerization.[1] While trithiocarbonates are generally less sensitive to solvent polarity than other RAFT agents, certain solvents can still negatively impact the reaction rate.
-
Low Reaction Temperature: The rate of decomposition of the initiator is temperature-dependent. If the temperature is too low for the chosen initiator, the rate of radical generation will be too slow to sustain polymerization.
-
Monomer Reactivity: this compound is a trithiocarbonate, which is generally suitable for controlling the polymerization of "more activated monomers" (MAMs) like acrylates, methacrylates, and styrene. Its effectiveness with "less activated monomers" (LAMs) may be limited, leading to slow rates.
Q2: How does the CTA:Initiator ratio affect the polymerization rate and how can I optimize it?
The ratio of this compound (CTA) to the initiator is a crucial factor influencing the polymerization rate.
-
High CTA:Initiator Ratio: A higher ratio leads to a lower concentration of initiator-derived radicals. While this can improve the "livingness" of the polymerization by reducing termination events, it can also significantly decrease the overall polymerization rate.
-
Low CTA:Initiator Ratio: A lower ratio increases the concentration of radicals, which generally leads to a faster polymerization rate. However, an excessively low ratio can result in a higher number of "dead" polymer chains (chains not bearing the thiocarbonylthio end-group), leading to a broader molecular weight distribution and loss of control.
Optimization Strategy: A systematic approach to optimizing the CTA:initiator ratio is recommended. Start with a commonly used ratio (e.g., 5:1 or 10:1) and adjust based on the observed polymerization rate and desired polymer characteristics. If the polymerization is too slow, decrease the ratio (e.g., to 3:1 or 2:1). Conversely, if control over molecular weight is poor, a higher ratio may be necessary.
Q3: I'm observing an initial "induction period" where no polymerization occurs. What causes this and how can I reduce it?
An induction period, a delay before polymerization begins, is a known phenomenon in RAFT polymerization. This is often attributed to the "pre-equilibrium" phase, where the initial radicals generated from the initiator react with the CTA to form the initial dormant species and the leaving group radical (in this case, the pentyl radical). The rate of re-initiation by this leaving group radical can influence the length of the induction period. Slow fragmentation of the initial intermediate radical adduct can also be a cause.
To reduce the induction period:
-
Increase Initiator Concentration: A higher initial radical concentration can help to more quickly establish the RAFT equilibrium.
-
Choose a More Suitable Initiator: An initiator with a higher decomposition rate at the reaction temperature can shorten the induction period.
-
Ensure Purity of Reagents: Impurities that can act as radical scavengers will prolong the induction period.
Q4: Can the choice of solvent impact the rate of my polymerization with this compound?
Yes, the solvent can influence the polymerization rate, although trithiocarbonates are generally more robust to solvent effects than other classes of RAFT agents like dithiobenzoates. The solvent can affect the solubility of the monomer, polymer, and RAFT agent, as well as the kinetics of the polymerization. For instance, polar solvents can stabilize the transition state of propagating radicals, potentially increasing the polymerization rate. However, some aprotic solvents have been reported to negatively affect RAFT polymerization of certain monomers, leading to lower conversions. It is advisable to consult the literature for solvent recommendations for the specific monomer being polymerized.
Data Presentation
The following tables summarize the qualitative effects of key parameters on the rate of RAFT polymerization.
Table 1: Effect of CTA:Initiator Ratio on Polymerization Rate and Control
| CTA:Initiator Ratio | Polymerization Rate | Control over Molecular Weight Distribution | "Livingness" of Polymer Chains |
| High (e.g., >10:1) | Slow | Excellent | High |
| Moderate (e.g., 5:1) | Moderate | Good | Good |
| Low (e.g., <2:1) | Fast | Fair to Poor | Lower |
Table 2: Influence of Reaction Components on Polymerization Rate
| Component | Factor | Effect on Polymerization Rate | Recommendation |
| Initiator | Higher Concentration | Increases | Balance with desired control |
| Higher Decomposition Rate | Increases | Match initiator to reaction temperature | |
| Monomer | Higher Concentration | Increases | Can be adjusted to control rate |
| Solvent | Polarity | Can increase or decrease depending on the system | Choose a solvent that dissolves all components and is known to be suitable for RAFT |
| This compound | Concentration | Higher concentration can lead to rate retardation | Optimize based on target molecular weight |
Experimental Protocols
General Protocol for RAFT Polymerization of an Acrylic Monomer using this compound
This protocol is a general guideline and may require optimization for specific monomers and target molecular weights.
Materials:
-
Monomer (e.g., Methyl Acrylate), inhibitor removed
-
This compound (CTA)
-
Initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Syringes and needles
Procedure:
-
Preparation of Reaction Mixture:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Add the monomer and solvent to the flask.
-
Add the initiator (AIBN). The molar ratio of [Monomer]:[CTA]:[Initiator] will depend on the target degree of polymerization and desired rate (a common starting point is 100:1:0.2).
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen:
-
Freeze the mixture in liquid nitrogen until completely solid.
-
Apply a vacuum to the flask for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath, allowing dissolved gases to bubble out.
-
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the desired period. The reaction time can range from a few hours to 24 hours depending on the specific conditions.
-
-
Monitoring and Termination:
-
To monitor the reaction progress, samples can be withdrawn at different time points using a degassed syringe and analyzed by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Visualizations
RAFT Polymerization Mechanism
Caption: The reversible addition-fragmentation chain transfer (RAFT) polymerization mechanism.
Troubleshooting Workflow for Slow Polymerization
Caption: A logical workflow for troubleshooting slow RAFT polymerization rates.
References
Technical Support Center: Pentyl Carbonotrithioate in Radical Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pentyl carbonotrithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in radical polymerization.
Frequently Asked Questions (FAQs)
Q1: My polymerization is showing an unexpected induction period. What could be the cause?
An induction period, where polymerization does not initiate immediately upon addition of the initiator, can be attributed to the pre-equilibrium state in RAFT polymerization. This is the initial phase where reversible addition and fragmentation reactions occur between the primary radicals from the initiator and the trithiocarbonate RAFT agent. This period is necessary to establish the main equilibrium of the RAFT process. The duration of this period can be influenced by the reactivity of the initiator, monomer, and the RAFT agent itself.
Q2: The color of my reaction mixture is fading during polymerization. Is this normal?
A change in the characteristic yellow-orange color of the trithiocarbonate group can indicate its consumption or degradation. While some color change is expected as the RAFT agent is incorporated into the growing polymer chains, a rapid or complete loss of color, especially early in the polymerization, may suggest a side reaction such as hydrolysis, aminolysis, or photodegradation of the trithiocarbonate moiety.
Q3: I am observing a broader molecular weight distribution (high Ð or PDI) than expected. What are the potential reasons?
A high polydispersity index (Ð) suggests a loss of control over the polymerization. This can be caused by several factors:
-
Impure RAFT agent: Degradation of the this compound, for instance through hydrolysis of a cyano group to an amide, can lead to a RAFT agent with poor reinitiation capabilities, resulting in a broader molecular weight distribution[1][2].
-
Side reactions: Degradation of the trithiocarbonate group during polymerization reduces the concentration of active chain transfer agent, leading to loss of control.
-
Inappropriate reaction conditions: High temperatures or exposure to certain wavelengths of light can induce thermal or photodegradation of the RAFT agent[3][4][5].
-
Monomer-specific issues: Some monomers, like N-arylmethacrylamides, can promote the degradation of the trithiocarbonate end-group at elevated temperatures[5][6].
Q4: Can I use this compound for polymerizations in aqueous or basic media?
Caution is advised when using trithiocarbonates in basic aqueous solutions. The trithiocarbonate group is susceptible to hydrolysis at pH values greater than 11, which leads to the decomposition of the RAFT agent[7]. The stability is also temperature-dependent. If basic conditions are required, it is crucial to carefully control the pH and temperature and to monitor the stability of the RAFT agent.
Troubleshooting Guides
Issue 1: Poor Polymerization Control and/or Complete Loss of Color
Possible Cause: Hydrolysis of the this compound RAFT Agent.
Troubleshooting Steps:
-
Verify pH of the Reaction Mixture: If using aqueous or protic solvents, ensure the pH is neutral or acidic. Avoid basic conditions (pH > 8).
-
Check for Amine Contamination: Amines can act as bases and nucleophiles, leading to aminolysis. Ensure all reagents and solvents are free from amine impurities.
-
Storage of RAFT Agent: Store the this compound in a cool, dry, and dark place to prevent degradation. For long-term storage, an inert atmosphere is recommended. If the RAFT agent contains a cyano group adjacent to a carboxylic acid, be aware of potential self-catalyzed hydrolysis to an amide upon storage[1][2].
-
Analytical Verification: Use UV-Vis spectroscopy to monitor the characteristic absorbance of the trithiocarbonate group (around 310 nm) over time. A significant decrease in absorbance indicates degradation. 1H NMR can be used to detect the disappearance of characteristic peaks of the RAFT agent and the appearance of hydrolysis byproducts.
Issue 2: Bimodal or Broad Molecular Weight Distribution in the Final Polymer
Possible Cause: Disulfide Formation from Thiol-Terminated Polymers.
Troubleshooting Steps:
-
Post-polymerization Aminolysis: If removing the trithiocarbonate end-group via aminolysis to generate a thiol-terminated polymer, be aware that the resulting thiol is susceptible to oxidation, leading to disulfide-linked chains of double the molecular weight.
-
Degassing: Perform the aminolysis reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Choice: Some solvents, like THF, can promote the oxidation of thiols. Consider using alternative solvents like dichloromethane for the aminolysis reaction.
-
In-situ Functionalization: To prevent disulfide formation, the thiol can be trapped in-situ by adding a thiol-reactive compound (e.g., a maleimide or an acrylate) immediately after aminolysis.
-
Analytical Detection: Gel Permeation Chromatography (GPC/SEC) can reveal a high molecular weight shoulder or a distinct peak corresponding to the disulfide-coupled polymer.
Issue 3: Low Polymerization Rate or Inhibition
Possible Cause: Photodegradation of the this compound RAFT Agent.
Troubleshooting Steps:
-
Wavelength Selection: If using a photoinitiator, select a wavelength that does not overlap significantly with the absorbance spectrum of the trithiocarbonate (S2 band). Excitation into the S1 band results in negligible radical production, while excitation into the S2 band can lead to decomposition, albeit with low quantum yields[3]. Using visible light instead of UV light can reduce photodegradation[4][8].
-
Light Intensity: Use the minimum light intensity required to achieve a reasonable polymerization rate to minimize photodegradation.
-
Control Experiments: Run a control experiment in the dark to assess the thermal stability of the RAFT agent under the same conditions.
-
Monitor RAFT Agent Concentration: Use UV-Vis spectroscopy to track the concentration of the trithiocarbonate throughout the polymerization. A faster than expected decay indicates photodegradation.
Quantitative Data Summary
Table 1: Stability of Trithiocarbonate RAFT Agents Under Basic Conditions
| RAFT Agent | pH at Onset of Degradation (at 60°C) | Reference |
| 4-cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) | > 11 | [7] |
| 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05) | > 12 | [7] |
Table 2: Thermal Degradation of a Trithiocarbonate End-Group
| Polymer System | Temperature | Duration | Degradation | Reference |
| Trithiocarbonate-functional poly(N-phenylmethacrylamide) | 70°C | 12 hours | 60% | [5][6] |
Table 3: UV-Vis Absorption Maxima for a Representative Trithiocarbonate
| RAFT Agent | Solvent | λmax (S1 band) | ε (S1 band) (M-1cm-1) | λmax (S2 band) | ε (S2 band) (M-1cm-1) | Reference |
| 2-Cyano-2-propyl benzodithioate (CPADB - for comparison) | Acetonitrile | 512 nm | 120 | 303 nm | 13,000 | [3] |
| Generic Trithiocarbonate | Common Solvents | ~450-500 nm (weak) | - | ~310 nm (strong) | - |
Experimental Protocols
Protocol 1: Monitoring Trithiocarbonate Stability by UV-Vis Spectroscopy
Objective: To determine the stability of this compound under specific reaction conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound RAFT agent
-
Solvent of interest (e.g., water, organic solvent)
-
pH buffer (if applicable)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent at a known concentration (e.g., 0.025 g/L).
-
If investigating pH effects, adjust the pH of the solution using a suitable buffer.
-
Transfer the solution to a quartz cuvette.
-
Measure the initial UV-Vis absorption spectrum, focusing on the strong absorbance peak of the trithiocarbonate group (around 310 nm).
-
Subject the solution to the desired experimental conditions (e.g., place in a water bath at a specific temperature, expose to a light source).
-
At regular time intervals, remove the cuvette, allow it to cool to room temperature if necessary, and record the UV-Vis spectrum.
-
Plot the absorbance at the λmax of the trithiocarbonate as a function of time. A decrease in absorbance indicates degradation.
Protocol 2: Detection of Disulfide Formation by Gel Permeation Chromatography (GPC/SEC)
Objective: To detect the presence of disulfide-coupled polymer chains after post-polymerization modification (e.g., aminolysis).
Materials:
-
Polymer sample
-
GPC/SEC system with a suitable column set for the polymer's molecular weight range
-
Appropriate eluent (e.g., THF, DMF with additives)
-
Polymer standards for calibration
Procedure:
-
Dissolve a small amount of the polymer sample in the GPC eluent.
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Inject the sample into the GPC/SEC system.
-
Analyze the resulting chromatogram. The presence of a shoulder or a distinct peak at approximately double the molecular weight of the main polymer peak is indicative of disulfide bond formation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Aminolysis and subsequent oxidation of the polymer chain end.
Caption: Simplified workflow of trithiocarbonate photodegradation.
References
- 1. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01307C [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing RAFT Polymerization with Pentyl Carbonotrithioate
Welcome to the technical support center for the optimization of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing pentyl carbonotrithioate as a chain transfer agent (CTA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges and refine your experimental design for the synthesis of well-defined polymers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of RAFT polymerization?
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), such as this compound. The RAFT agent mediates the polymerization through a reversible chain-transfer process, establishing an equilibrium between active and dormant polymer chains. This dynamic equilibrium ensures that all chains grow at a similar rate, leading to polymers with low polydispersity.
Q2: What is the role of the initiator to chain transfer agent (CTA) ratio in RAFT polymerization?
The molar ratio of the initiator to the CTA is a critical parameter that significantly influences the outcome of RAFT polymerization. The initiator generates the initial radicals that start the polymerization, while the CTA controls the growth of the polymer chains. An optimized ratio is crucial for achieving a well-controlled polymerization, leading to polymers with the desired molecular weight, a narrow molecular weight distribution, and high end-group fidelity.
Q3: How does the initiator-to-CTA ratio affect the polymerization kinetics and monomer conversion?
Decreasing the CTA to initiator ratio (i.e., increasing the relative amount of initiator) generally leads to a higher rate of polymerization and can result in higher monomer conversion in a given time.[1] This is because a higher initiator concentration generates more radical species, leading to a greater number of propagating chains. However, an excessively high initiator concentration can lead to a loss of control over the polymerization.
Q4: What is the impact of the initiator-to-CTA ratio on the molecular weight and polydispersity index (PDI) of the resulting polymer?
While a higher initiator concentration can increase the polymerization rate, it can also lead to a higher number of "dead" polymer chains initiated by the initiator fragments rather than the RAFT agent. This can result in a broader molecular weight distribution (higher PDI) and a deviation from the theoretically predicted molecular weight. Therefore, a careful balance must be struck to ensure both a reasonable reaction rate and good control over the polymer characteristics. A ratio of CTA to initiator of unity has been shown in some systems to provide a good compromise between the rate and control of the polymerization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.3) | Initiator concentration is too high, leading to an excess of dead polymer chains. | Decrease the initiator concentration. A common starting point is a CTA-to-initiator ratio of 5:1 to 10:1. |
| The chosen this compound may not be suitable for the specific monomer. | Consult monomer compatibility tables for trithiocarbonates to ensure effective mediation of the polymerization.[2] | |
| Low Monomer Conversion | Initiator concentration is too low, resulting in a slow polymerization rate. | Increase the initiator concentration cautiously, while monitoring the effect on PDI. |
| The reaction temperature is too low for the chosen initiator (e.g., AIBN). | Ensure the reaction temperature is appropriate for the initiator's half-life. For AIBN, temperatures are typically in the range of 60-80°C. | |
| Presence of oxygen in the reaction mixture, which can inhibit radical polymerization. | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas. | |
| Bimodal or Tailing Molecular Weight Distribution | Impurities in the monomer, solvent, or RAFT agent. | Purify all reagents before use. Monomers can often be passed through a column of basic alumina to remove inhibitors. |
| Slow fragmentation of the initial RAFT agent intermediate. | This can lead to an induction period. While challenging to completely eliminate, ensuring optimal reaction conditions (temperature, solvent) can help. | |
| No Polymerization | Inactive initiator or complete inhibition by oxygen. | Use a fresh batch of initiator and ensure rigorous degassing of the reaction setup. |
| Incorrect choice of RAFT agent for the monomer. | Verify the compatibility of this compound with your monomer. Trithiocarbonates are generally effective for "more activated monomers" like styrenes, acrylates, and acrylamides.[3] |
Quantitative Data Summary
The following table summarizes the expected trends when varying the initiator-to-CTA ratio for a trithiocarbonate-mediated RAFT polymerization. Please note that these are general trends and the optimal ratio will be dependent on the specific monomer, solvent, and temperature used with this compound.
| [CTA]:[Initiator] Ratio | Polymerization Rate | Monomer Conversion (at a fixed time) | Control over Molecular Weight | Polydispersity Index (PDI) | Livingness/End-Group Fidelity |
| High (e.g., 10:1) | Slower | Lower | Good | Low (Narrow) | High |
| Intermediate (e.g., 5:1) | Moderate | Moderate | Good | Low (Narrow) | High |
| Low (e.g., 1:1) | Faster | Higher | Moderate to Good | Potentially Higher | Moderate |
| Very Low (e.g., < 1:1) | Very Fast | High | Poor | High (Broad) | Low |
Experimental Protocols
General Protocol for RAFT Polymerization using this compound
This protocol provides a general starting point for a RAFT polymerization experiment. The specific amounts of monomer, CTA, and initiator should be calculated based on the desired degree of polymerization and the target molecular weight.
Materials:
-
Monomer (purified)
-
This compound (CTA)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane, or anisole)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Vacuum line for degassing
-
Oil bath or heating block
Procedure:
-
Reagent Preparation:
-
Purify the monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Ensure the this compound and initiator are of high purity.
-
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the desired amounts of monomer, this compound, and initiator.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. This involves freezing the mixture in liquid nitrogen, evacuating the flask under high vacuum, and then thawing the mixture under an inert atmosphere.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the reaction flask in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 70°C for AIBN).
-
Stir the reaction mixture for the desired period.
-
-
Monitoring and Termination:
-
The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Troubleshooting logic for common RAFT issues.
References
Removal of the trithiocarbonate end-group after polymerization
Welcome to the technical support center for post-polymerization modifications. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of trithiocarbonate end-groups from polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the trithiocarbonate end-group after RAFT polymerization?
Residual trithiocarbonate end-groups can be problematic as they are often colored and can decompose into malodorous sulfur-containing compounds.[1] Their inherent reactivity may also be undesirable for the final application of the polymer.[1] For certain applications, such as in supramolecular nanostructures, the trithiocarbonate group can interfere with other functionalities on the polymer, necessitating its removal.[1]
Q2: What are the primary methods for removing trithiocarbonate end-groups?
The main strategies for the removal of thiocarbonylthio end-groups, including trithiocarbonates, are:
-
Reaction with Nucleophiles/Ionic Reducing Agents: This typically involves aminolysis or reaction with other nucleophiles like hydroxides, which converts the end-group into a thiol.[1]
-
Thermal Elimination (Thermolysis): This method uses heat to cleave the end-group, often resulting in an unsaturated polymer chain end. It avoids additional chemical reagents, simplifying purification.[1][2]
-
Radical-Induced Reduction/Removal: This approach utilizes a radical source, often in the presence of a hydrogen donor, to replace the thiocarbonylthio group with a hydrogen atom or a fragment from the radical initiator.[1][3]
-
Oxidation: Oxidizing agents can be used to cleave the trithiocarbonate group.[4]
Troubleshooting Guides
Below are troubleshooting guides for the most common methods of trithiocarbonate end-group removal.
Method 1: Aminolysis
Aminolysis is a widely used method that converts the trithiocarbonate end-group into a reactive thiol, which can be desirable for subsequent "thiol-ene" or "thiol-yne" click reactions.[5][6]
Common Issues & Solutions
-
Problem: Incomplete removal of the trithiocarbonate group.
-
Possible Cause: Insufficient amine concentration or reaction time.
-
Solution: Increase the molar excess of the amine relative to the polymer chain ends. Extend the reaction time and monitor the disappearance of the characteristic yellow color of the trithiocarbonate group or follow the reaction using UV-Vis spectroscopy, as the thiocarbonylthio chromophore absorbs around 300-310 nm.[1]
-
-
Problem: Formation of disulfide-coupled polymers.
-
Possible Cause: Oxidation of the newly formed thiol end-groups, especially when exposed to air.[7]
-
Solution: Perform the aminolysis under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can help prevent disulfide formation.[8]
-
-
Problem: Side reactions with the polymer backbone, particularly with polymethacrylates.
-
Possible Cause: The thiol formed during aminolysis of polymethacrylates can "backbite" and attack the penultimate ester group, leading to the formation of a stable five-membered thiolactone ring.[1]
-
Solution: This is an inherent reactivity challenge with methacrylate-based polymers. If a terminal thiol is essential, consider alternative removal methods. If subsequent modification is the goal, a one-pot aminolysis/thiol-Michael addition can be performed to cap the thiol as it is formed, preventing the backbiting reaction.[5]
-
Experimental Protocol: General Aminolysis
-
Dissolve the RAFT-synthesized polymer in a suitable solvent (e.g., THF, dichloromethane) under an inert atmosphere.[8]
-
Add a primary amine (e.g., n-hexylamine) in molar excess (typically 10-20 equivalents) relative to the polymer chain ends.
-
Stir the reaction at room temperature. Reaction times can range from a few minutes to several hours.[9]
-
Monitor the reaction by TLC or UV-Vis spectroscopy until the disappearance of the trithiocarbonate signal.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane) to remove the excess amine and byproducts.
-
Filter and dry the resulting thiol-terminated polymer under vacuum.
Method 2: Radical-Induced Removal
This method uses a radical initiator, such as azobisisobutyronitrile (AIBN), to cleave the C-S bond and replace the trithiocarbonate group. The resulting end-group is typically a fragment from the initiator.[10][11]
Common Issues & Solutions
-
Problem: Incomplete end-group removal.
-
Possible Cause: Insufficient initiator concentration, low temperature, or short reaction time. The effectiveness can also depend on the polymer type; styrenic and acrylic polymers can be more difficult to modify than methacrylics with AIBN alone.[9]
-
Solution: A large molar excess of the radical initiator (e.g., 20-30 equivalents) is often required.[10][12] Optimize the reaction temperature and time based on the initiator's half-life. For styrenic or acrylic polymers, a combination of initiators like AIBN and lauroyl peroxide may be more effective.[9]
-
-
Problem: Bimolecular termination or coupling of polymer radicals.
-
Possible Cause: High concentration of polymer radicals. This can lead to an increase in the polymer's molecular weight, observed as a shoulder or a new peak in the SEC/GPC trace.[10]
-
Solution: Ensure a sufficiently high concentration of the radical initiator to favor the reaction of polymer radicals with initiator-derived radicals over coupling with other polymer radicals.[10] Using a good hydrogen atom donor like N-ethylpiperidine hypophosphite can also efficiently cap the polymer radical and prevent coupling.[3]
-
Quantitative Data: Radical-Induced Removal of TTC from Poly(stearyl acrylate) (PSA)
| Entry | Polymer | Initiator (eq.) | Temperature (°C) | Time (h) | TTC Removal Rate (%) | Ref. |
| 1 | PSA | AIBN (30) | 90 | 2 | Not specified (low) | [3] |
| 2 | PSA | AIBN (30) | 80 | 2.5 | Not removed | [3, 13] |
| 3 | PSA | AIBN (30) | 70 | 16 | ~95% | [3] |
| 4 | PSA | AIBN (30) | 65 | 24 | Not specified (partial) | [3] |
Experimental Protocol: AIBN-Mediated Removal
-
Dissolve the polymer with the trithiocarbonate end-group in a suitable solvent (e.g., toluene, DMF).[9][10]
-
Add a large molar excess of AIBN (e.g., 30 equivalents relative to the polymer).[10]
-
De-gas the solution by purging with an inert gas or through freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature appropriate for AIBN decomposition (e.g., 70-80 °C) for several hours (e.g., 16 hours).[10]
-
After cooling, precipitate the polymer into a non-solvent like acetone or methanol.[10]
-
Filter and dry the polymer under vacuum. Analyze by ¹H-NMR and SEC/GPC to confirm end-group removal and the absence of polymer coupling.[10]
Method 3: Thermolysis
Thermolysis is a clean, reagent-free method for removing trithiocarbonate groups by heating the polymer, which typically results in a macromonomer with an unsaturated chain end.[1][2]
Common Issues & Solutions
-
Problem: Polymer degradation.
-
Possible Cause: The required temperatures (often 120-200 °C) can be too high for the polymer backbone, leading to chain scission or depolymerization, especially for polymethacrylates.[1][13]
-
Solution: Carefully determine the thermal stability of your polymer using thermogravimetric analysis (TGA) before attempting thermolysis.[1] If the degradation temperature is close to the required thermolysis temperature, this method may not be suitable.
-
-
Problem: Incomplete removal.
-
Possible Cause: Insufficient temperature or time. The thermal stability of the trithiocarbonate group is influenced by the polymer to which it is attached.[1]
-
Solution: Increase the temperature or reaction time. The process can be monitored by TGA or by analyzing samples at different time points with NMR or UV-Vis spectroscopy.[1]
-
Quantitative Data: Thermolysis Conditions
| Polymer Type | RAFT End-Group | Temperature Range (°C) | Outcome | Ref. |
| Polystyrene | Trithiocarbonate | ~180 | Quantitative removal, unsaturated end-group | [1] |
| Poly(butyl acrylate) | Trithiocarbonate | >180 | C-S bond homolysis, backbiting, β-scission | [6][13] |
| Poly(methyl methacrylate) | Trithiocarbonate | >120 | Complex degradation, unzipping | [6] |
Method 4: Oxidation
Oxidative cleavage, for instance using hydrogen peroxide (H₂O₂), can be a convenient method for end-group removal, particularly in aqueous systems.[4][14]
Common Issues & Solutions
-
Problem: Slow or incomplete reaction.
-
Possible Cause: Trithiocarbonates are generally more resistant to oxidation compared to other RAFT agents like dithiobenzoates.[4][14] The reaction kinetics can also be slow, requiring several hours.
-
Solution: Increase the reaction temperature (e.g., 70 °C) and ensure a sufficient molar excess of the oxidizing agent (e.g., 5 equivalents of H₂O₂).[4][14] Be aware that complete removal may still be challenging; for example, only about 76% removal was achieved for a trithiocarbonate-terminated polymer after 8 hours at 70 °C.[14]
-
-
Problem: Interference from byproducts during analysis.
-
Possible Cause: The oxidation process can generate low molecular weight byproducts that interfere with UV-Vis spectroscopic analysis.[4]
-
Solution: Use a separation technique like Gel Permeation Chromatography (GPC/SEC) with a UV detector to separate the polymer from small molecule impurities before quantification. This provides a more accurate assessment of end-group removal.[4]
-
Experimental Protocol: H₂O₂-Mediated Oxidation
-
Prepare a dispersion or solution of the polymer (e.g., 7.5% w/w in water).[4][14]
-
Add the required amount of H₂O₂ (e.g., a 30% w/w aqueous solution to achieve a 5:1 molar ratio of H₂O₂ to chain ends).[4][14]
-
Heat the reaction in an oil bath at a set temperature (e.g., 70 °C) for the desired time (e.g., 8 hours).[4][14]
-
Monitor the reaction by observing the disappearance of color or by taking aliquots for GPC-UV analysis.
-
Purify the polymer by dialysis to remove residual H₂O₂ and byproducts.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymer Synthesis with Pentyl Carbonotrithioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentyl carbonotrithioate as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent. The focus is on preventing and resolving issues related to color in the synthesized polymers.
Frequently Asked Questions (FAQs)
Q1: Why does my polymer synthesized using this compound have a yellow color?
The yellow coloration is an inherent characteristic of polymers synthesized via RAFT polymerization using a trithiocarbonate-based chain transfer agent (CTA) like this compound.[1][2] The color is due to the thiocarbonylthio group (S=C-S) at the end of the polymer chains, which acts as a chromophore.[3] This end-group is essential for the controlled nature of the RAFT process.[4]
Q2: My polymer is a much darker yellow or brown than I expected. What could be the cause?
An unexpectedly intense color can be attributed to several factors beyond the inherent color of the trithiocarbonate group:
-
Impurities in the RAFT Agent: The synthesis of this compound can sometimes result in byproducts that contribute to discoloration.[5][6]
-
Thermal Decomposition: At elevated temperatures (typically above 180°C), trithiocarbonate groups can decompose, which may lead to colored byproducts.[7][8] The thermal stability can depend on the specific polymer backbone.[9]
-
Side Reactions: Undesired reactions during polymerization, potentially caused by high temperatures or the presence of certain reactive species, can lead to the formation of colored impurities.[10][11] Using a high concentration of a thermal initiator can also lead to dead chains that may contribute to discoloration.[1]
-
Oxygen Presence: Inadequate degassing of the reaction mixture can lead to side reactions involving oxygen, which can affect the polymerization and potentially lead to colored products.[12]
Q3: Is it possible to remove the color from the polymer after synthesis?
Yes, the color can be removed by cleaving the thiocarbonylthio end-group after polymerization. Several chemical and physical methods are available for this purpose.[3] The choice of method depends on the polymer's chemical nature and thermal stability.[7]
Q4: How does removing the RAFT end-group affect the final polymer?
Removing the end-group will eliminate the characteristic yellow color and the sulfur odor associated with RAFT polymers.[13] This process converts the "living" polymer chains into "dead" chains, meaning they can no longer be used for chain extension or block copolymer synthesis.[14] Depending on the removal method, the polymer's molecular weight and polydispersity may be slightly altered.[15] The end-group removal process replaces the thiocarbonylthio group with another functionality, such as a thiol or an unsaturated bond.[3][7]
Troubleshooting Guide
Issue: Intense or Unexpected Polymer Coloration
This guide provides a systematic approach to diagnosing and resolving issues related to excessive color in your polymer.
Protocols for Polymer Decolorization (End-Group Removal)
The following are detailed protocols for common methods to remove the trithiocarbonate end-group and, consequently, the yellow color from the polymer.
**Method 1: Oxidation with Hydrogen Peroxide (H₂O₂) **
This method is convenient for aqueous dispersions of block copolymer nano-objects and some soluble polymers. It is relatively inexpensive and uses a mild oxidant.[12][16]
Experimental Protocol:
-
Preparation: Prepare an aqueous dispersion of your polymer nano-objects or a solution of the polymer in a suitable solvent.
-
Reagent Addition: Add a molar excess of hydrogen peroxide (H₂O₂) relative to the polymer chain ends. A typical starting point is a 10-fold molar excess.
-
Reaction: Stir the mixture at room temperature. The reaction is often faster in the presence of air (oxygen).[12]
-
Monitoring: Track the disappearance of the thiocarbonylthio chromophore using UV-Vis spectroscopy (monitoring the absorbance around 310 nm).[3] The reaction is complete when this absorbance disappears.
-
Purification: Remove excess H₂O₂ and any byproducts by dialysis against deionized water.
Method 2: Thermolysis
Thermolysis is a straightforward method that involves heating the polymer to induce cleavage of the C-S bond of the RAFT end-group, typically resulting in an unsaturated chain end.[7] This method is suitable for polymers that are stable at high temperatures, such as polystyrene.[7]
Experimental Protocol:
-
Preparation: Place the dry polymer sample in a reaction vessel suitable for high temperatures and equipped for inert gas purging.
-
Inert Atmosphere: Purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heating: Heat the polymer to a temperature sufficient to induce thermolysis (typically 180-220°C).[7] The optimal temperature depends on the polymer's structure.
-
Monitoring: The reaction time will vary. The process can be monitored by taking small samples (if feasible) and analyzing them via UV-Vis spectroscopy or by observing the visual disappearance of the yellow color.
-
Cooling: Once the color is gone, cool the polymer to room temperature under the inert atmosphere.
Method 3: Aminolysis
Aminolysis uses primary amines to cleave the trithiocarbonate group, resulting in a thiol-terminated polymer. This is a well-established and widely used method.[3]
Experimental Protocol:
-
Dissolution: Dissolve the colored polymer in a suitable solvent (e.g., THF, dichloromethane).
-
Reagent Addition: Add a large molar excess of a primary amine (e.g., n-propylamine or hexylamine, typically >20-fold excess) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: The reaction can be monitored by the disappearance of the yellow color. Full conversion is often achieved within a few hours.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane) to remove the excess amine and the cleaved sulfur-containing byproducts. Repeat the precipitation step if necessary.
Data Summary: Comparison of Decolorization Methods
| Method | Typical Reagents | Temperature | Advantages | Disadvantages |
| Oxidation | Hydrogen Peroxide (H₂O₂)[16] | Room Temp. | Mild conditions, inexpensive, benign byproducts.[12][16] | May not be suitable for all polymer types; mechanism can be complex. |
| Thermolysis | Heat[7] | 180-220°C | No additional reagents required, simple procedure.[7] | Requires high temperatures, risk of polymer degradation.[7] |
| Aminolysis | Primary Amines (e.g., hexylamine)[3] | Room Temp. | Well-established, efficient at room temperature.[3] | Requires large excess of amine, purification is necessary.[14] |
| Radical-Induced | AIBN (excess)[14] | 60-80°C | Can introduce new end-group functionality.[14] | Requires large excess of initiator, may alter molecular weight.[3] |
End-Group Removal Pathways
The choice of decolorization method determines the resulting functionality at the polymer chain end. The diagram below illustrates the primary chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.utwente.nl [research.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. specificpolymers.com [specificpolymers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocontrolled RAFT polymerization: past, present, and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00069A [pubs.rsc.org]
- 11. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentyl Carbonotrithioate Mediated RAFT Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using pentyl carbonotrithioate RAFT agents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for RAFT polymerization mediated by this compound?
The optimal temperature for RAFT polymerization depends on the monomer being used and the initiator's decomposition kinetics. Generally, for common monomers like styrenes and acrylates, a temperature range of 60-90°C is a good starting point when using azo initiators like AIBN or V-501. For thermally initiated polymerizations of styrene, temperatures between 100 and 120°C can be employed.[1] It is crucial to consider the half-life of your initiator at the chosen temperature to ensure a controlled supply of radicals throughout the polymerization.
Q2: How does temperature affect the rate of polymerization in a this compound mediated RAFT process?
Increasing the temperature generally increases the rate of polymerization.[2] This is due to several factors, including an increased rate of initiator decomposition, which generates more radicals, and an increase in the propagation rate constant (kp) of the monomer. However, excessively high temperatures can lead to a loss of control over the polymerization.
Q3: Can I use the same temperature for different monomers?
While the general principles apply, the optimal temperature can vary between different monomer families. For instance, the RAFT polymerization of methacrylates may require different temperature considerations compared to acrylates or styrenes to achieve optimal control and high conversion. It is always recommended to consult the literature for specific monomer systems or conduct preliminary kinetic studies to determine the ideal temperature for your specific application.
Q4: What is the thermal stability of this compound RAFT agents?
Trithiocarbonate-based RAFT agents can undergo thermal degradation at elevated temperatures. Studies on analogous alkyl trithiocarbonates have shown that degradation can become significant at temperatures above 100-120°C, potentially leading to a loss of chain-end functionality and broadening of the molecular weight distribution.[3][4] The stability can also be influenced by the monomer and solvent used.[5][6] For instance, the degradation of trithiocarbonates has been observed to be more pronounced in the presence of certain N-arylmethacrylamides.[5][6]
Troubleshooting Guides
Issue 1: Slow or Stalled Polymerization
Symptoms:
-
Low monomer conversion even after extended reaction times.
-
The reaction mixture viscosity does not increase as expected.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Temperature: The selected temperature is too low for the chosen initiator, leading to a slow rate of radical generation. | Gradually increase the reaction temperature in 10°C increments. Ensure the temperature is appropriate for the initiator's half-life (a common rule of thumb is to use a temperature where the initiator's half-life is around 1-10 hours). |
| Initiator Concentration: The initiator concentration is too low. | While maintaining a high RAFT agent to initiator ratio (typically >5), a slight increase in initiator concentration can boost the polymerization rate. |
| Inhibition: The presence of impurities (e.g., oxygen, inhibitors in the monomer) is quenching the radicals. | Ensure all reagents and solvents are thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Pass the monomer through a column of basic alumina to remove the inhibitor. |
Issue 2: High Polydispersity (PDI > 1.3)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a broad or multimodal molecular weight distribution.
-
A high molecular weight shoulder may be observed in the GPC trace.[7]
Possible Causes & Solutions:
| Cause | Solution |
| Excessively High Temperature: High temperatures can lead to an increased rate of termination reactions relative to propagation, resulting in dead polymer chains and a broader PDI. Thermal degradation of the trithiocarbonate RAFT agent can also occur, leading to a loss of control.[4][8] | Lower the reaction temperature. A good starting point for many systems is 60-70°C. |
| Incorrect RAFT Agent to Initiator Ratio: A low ratio of RAFT agent to initiator can result in a higher concentration of radicals, favoring termination reactions. | Increase the molar ratio of the RAFT agent to the initiator. Ratios of 5:1 to 10:1 are commonly used to ensure good control. |
| Monomer Choice: Some monomers are inherently more difficult to control via RAFT polymerization. | For challenging monomers, consider optimizing other parameters such as solvent and concentration, or explore different types of RAFT agents. |
Issue 3: Discrepancy Between Theoretical and Experimental Molecular Weight
Symptoms:
-
The experimentally determined number-average molecular weight (Mn) from GPC is significantly different from the theoretically calculated Mn.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Reagent Quantities: Errors in weighing the monomer, RAFT agent, or initiator. | Double-check all calculations and ensure accurate weighing of all components. |
| Incomplete Monomer Conversion: The theoretical Mn calculation is dependent on monomer conversion. | Accurately determine the monomer conversion (e.g., by 1H NMR or gravimetry) and use this value in the Mn calculation. |
| Chain Transfer to Solvent or Monomer: At higher temperatures, the likelihood of side reactions such as chain transfer to solvent or monomer increases. | If possible, lower the reaction temperature. Choose a solvent with a low chain transfer constant. |
Data Presentation
The following tables summarize the expected effects of temperature on RAFT polymerization of common monomers using an alkyl carbonotrithioate RAFT agent, based on literature data for analogous systems.
Table 1: Effect of Temperature on Styrene RAFT Polymerization *
| Temperature (°C) | Monomer Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| 70 | Moderate | Controlled | < 1.2 | [9] |
| 90 | High | Controlled | < 1.2 | [9] |
| 110 | Very High | May show some deviation | ~ 1.2 - 1.3 | [9] |
| 130 | Near Complete | Potential for loss of control | > 1.3 | [9] |
*Data is generalized from a kinetic study on styrene RAFT polymerization with 2-cyano-2-propyl dodecyl trithiocarbonate.[9]
Table 2: Effect of Temperature on Methyl Acrylate RAFT Polymerization *
| Temperature (°C) | Monomer Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| 60 | Moderate | Controlled | < 1.2 | [10] |
| 70 | High | Controlled | < 1.2 | [10] |
| > 80 | Very High | Potential for broadening PDI | > 1.25 | [8] |
*Data is generalized from studies on methyl acrylate RAFT polymerization with trithiocarbonate RAFT agents.[8][10]
Experimental Protocols
Protocol 1: RAFT Polymerization of Styrene with this compound at 70°C
Materials:
-
Styrene (inhibitor removed)
-
S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (or a similar alkyl carbonotrithioate)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the this compound RAFT agent and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is[11]::[5].
-
Add the inhibitor-free styrene to the flask.
-
Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
To monitor the polymerization, take aliquots at different time points under an inert atmosphere and analyze for monomer conversion (by 1H NMR) and molecular weight/PDI (by GPC).
-
Once the desired conversion is reached, stop the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol) and dry under vacuum.
Protocol 2: RAFT Polymerization of Methyl Acrylate with this compound at 60°C
Materials:
-
Methyl acrylate (inhibitor removed)
-
S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (or a similar alkyl carbonotrithioate)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF))
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow steps 1-4 from Protocol 1, using methyl acrylate as the monomer and V-501 as the initiator in DMF. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is[11]::[5].
-
Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the polymerization as described in step 6 of Protocol 1.
-
Terminate the polymerization as described in step 7 of Protocol 1.
-
Precipitate the polymer in a suitable non-solvent (e.g., a mixture of diethyl ether and hexane) and dry under vacuum.
Mandatory Visualizations
Caption: The RAFT polymerization mechanism.
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Relationship between temperature and key outcomes.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 3. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain" by Brooks A. Abel and Charles L. McCormick [aquila.usm.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. lct.ugent.be [lct.ugent.be]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions | MDPI [mdpi.com]
Technical Support Center: Purification of Polymers Containing Pentyl Carbonotrithioate End-Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically those with pentyl carbonotrithioate end-groups.
Troubleshooting Guides
This section addresses common issues encountered during the purification of RAFT-synthesized polymers.
Issue 1: Polymer has a persistent yellow or pink color after initial purification (e.g., precipitation).
-
Question: Why does my polymer remain colored after precipitation, and how can I remove the color?
-
Answer: The color is characteristic of the thiocarbonylthio (trithiocarbonate) end-group of the RAFT agent.[1] While precipitation can remove unreacted monomer and initiator, the RAFT end-group remains covalently attached to the polymer chain. To decolorize the polymer, this end-group must be chemically removed or modified. Several methods are available:
-
Aminolysis: Reacting the polymer with a primary amine (e.g., n-butylamine or n-hexylamine) cleaves the trithiocarbonate group, leaving a thiol end-group.[1][2] This is often followed by a Michael addition reaction to cap the thiol and prevent disulfide formation.[2][3]
-
Radical-Induced Cleavage: Treatment with an excess of a radical initiator, such as azobisisobutyronitrile (AIBN) or a combination of lauroyl peroxide (LPO) and AIBN, can remove the end-group.[4][5]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂) can effectively eliminate the thiocarbonylthio moiety.[6][7][8]
-
Issue 2: The molecular weight distribution (PDI) of my polymer increases after end-group removal.
-
Question: I attempted to remove the trithiocarbonate end-groups, but the polydispersity index (PDI) of my polymer increased, and in some cases, a high molecular weight shoulder appeared in the GPC trace. What causes this, and how can it be prevented?
-
Answer: An increase in PDI or the appearance of a high molecular weight shoulder during end-group removal is often due to side reactions, particularly coupling of polymer radicals.[9] This is a known issue with radical-induced cleavage methods.
-
Cause: When using a radical initiator to cleave the end-group, polymer radicals are formed. If these radicals are not efficiently trapped, they can combine, leading to a doubling of the molecular weight.[4]
-
Solution:
-
Use a combination of initiators. For styrenic or acrylic polymers, a mix of a peroxide (like LPO) and a diazo initiator (like AIBN) can be more effective at minimizing self-termination.[4] The peroxide-derived radicals are more efficient at displacing the propagating radicals, while the AIBN-derived radicals are better at trapping them.[7]
-
Optimize reaction conditions such as temperature and initiator concentration. Lowering the temperature might reduce the rate of termination reactions.[5]
-
Consider alternative, non-radical removal methods like aminolysis or oxidation, which are less prone to causing polymer-polymer coupling.[3][6]
-
-
Issue 3: Incomplete end-group removal.
-
Question: After performing an end-group removal reaction, analysis (e.g., UV-Vis or NMR) still shows the presence of the trithiocarbonate group. How can I achieve complete removal?
-
Answer: Incomplete end-group removal can be due to several factors:
-
Insufficient Reagents: The molar ratio of the removal agent (e.g., amine, initiator, oxidant) to the polymer chain ends may be too low. It is common to use a significant molar excess of the cleaving agent.[4][10]
-
Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to go to completion. For example, some radical-induced cleavage reactions are carried out for several hours at elevated temperatures (e.g., 70-90°C).[5]
-
Polymer/Monomer Type: The effectiveness of a particular removal method can be dependent on the type of polymer. For instance, radical-induced removal with AIBN alone is more effective for methacrylic polymers than for styrenic or acrylic polymers.[4]
-
Troubleshooting Steps:
-
Increase the molar excess of the cleaving reagent.
-
Increase the reaction time and/or temperature, monitoring the reaction progress.
-
Ensure proper mixing to overcome any viscosity issues, especially at high polymer concentrations.
-
If the issue persists, consider switching to a different end-group removal method.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of purifying polymers containing this compound end-groups?
-
Q2: How can I confirm that the trithiocarbonate end-group has been successfully removed?
-
A2: Several analytical techniques can be used for confirmation:
-
UV-Vis Spectroscopy: The thiocarbonylthio group has a strong UV absorbance around 300-310 nm.[1] Successful removal will result in the disappearance of this absorbance peak.
-
Visual Inspection: The polymer will lose its characteristic yellow or pink color.[1]
-
NMR Spectroscopy: Specific proton or carbon signals associated with the this compound group will disappear from the NMR spectrum.[1]
-
Gel Permeation Chromatography (GPC): While not a direct measure of the end-group, GPC is crucial to ensure that the molecular weight and PDI of the polymer have not been adversely affected by the removal process.[1]
-
-
-
Q3: Is it necessary to remove the inhibitor from the monomer before RAFT polymerization?
-
A3: Yes, it is highly recommended to remove the inhibitor from the monomer. Inhibitors are added to prevent spontaneous polymerization during storage, and their presence can interfere with the RAFT process, leading to poor control over the polymerization.[11] This can be done by passing the monomer through a column of basic alumina or by distillation.
-
-
Q4: What are the main methods for removing the trithiocarbonate end-group?
-
A4: The primary methods include:
-
Reaction with Nucleophiles: Aminolysis (using primary amines) is a common and effective method.[1][2]
-
Radical-Induced Reduction: This involves treating the polymer with an excess of a radical initiator.[4][5]
-
Oxidation: Using oxidizing agents like hydrogen peroxide is a convenient method.[6][7]
-
Thermolysis: Heating the polymer to high temperatures can induce cleavage of the end-group, though this may also affect the polymer backbone.[1][12]
-
-
-
Q5: Can the purification process affect the final properties of my polymer?
-
A5: Yes. The chosen purification and end-group removal method can impact the polymer's final properties. For example, incomplete removal can leave residual color and reactive groups.[6] Aggressive chemical treatments or high temperatures can potentially lead to chain scission or cross-linking, altering the molecular weight and mechanical properties. It is important to choose a method that is effective for your specific polymer and to carefully characterize the material after purification.
-
Data Presentation
Table 1: Comparison of End-Group Removal Methods for RAFT Polymers
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Aminolysis | Primary amines (e.g., n-hexylamine) | Room temperature to moderate heat, often followed by a Michael acceptor.[2][3] | High efficiency, mild conditions.[2] | Can leave a reactive thiol end-group that may require capping to prevent disulfide formation.[2] |
| Radical-Induced Cleavage | Excess radical initiator (e.g., AIBN, LPO) | 70-90°C, several hours.[5] | Versatile for various polymer types.[4] | Risk of polymer-polymer coupling, leading to increased PDI.[4][9] May require a combination of initiators for high efficiency.[4] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 70°C, [H₂O₂]:[end-group] molar ratio of 5.0.[6][7] | Relatively cheap, benign byproducts, minimal impact on copolymer morphology.[6] | May not be suitable for all polymer types; mechanism can lead to different end-group functionalities. |
Table 2: Quantitative Data on End-Group Removal and Depolymerization
| Polymer System | Method | Conversion/Efficiency | Reference |
| Poly(methyl methacrylate) | Depolymerization (thermal) | Up to 92% monomer regeneration | [10][13] |
| Poly(trifluoroethyl methacrylate) | Depolymerization (thermal) | High monomer regeneration | [10] |
| Poly(2-(dimethylamino)ethyl methacrylate) | Depolymerization (thermal) | High monomer regeneration | [10] |
| Poly(N-vinylpyrrolidone) | Oxidation (H₂O₂) | Successful end-group modification confirmed by NMR and MALDI-ToF-MS | [8] |
| Dithiobenzoate-terminated Poly(N,N-dimethylacrylamide) | Aminolysis/Thiol-Maleimide Coupling | Up to 99% maleimide end-group functionalization | [9] |
Experimental Protocols
Protocol 1: End-Group Removal via Radical-Induced Cleavage
This protocol is adapted for the removal of trithiocarbonate end-groups from styrenic or acrylic polymers.[4]
-
Dissolve the Polymer: Dissolve the polymer with the trithiocarbonate end-group (1 equivalent) in a suitable solvent (e.g., DMF) in a reaction vessel.
-
Add Initiators: Add lauroyl peroxide (LPO, 2 equivalents) and azobisisobutyronitrile (AIBN, 20 equivalents).
-
Degas: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., methanol or diethyl ether).
-
Isolation: Collect the precipitated polymer by filtration and dry under vacuum.
-
Characterization: Analyze the polymer using GPC (to check for changes in molecular weight and PDI), UV-Vis spectroscopy (to confirm the disappearance of the thiocarbonylthio absorbance), and NMR.
Protocol 2: End-Group Removal via Oxidation with Hydrogen Peroxide
This protocol is suitable for aqueous dispersions of block copolymer nano-objects.[6][7]
-
Prepare Dispersion: Prepare an aqueous dispersion of the polymer (e.g., 7.5% w/w).
-
Add Oxidant: Add hydrogen peroxide (H₂O₂) to the dispersion with a [H₂O₂]:[end-group] molar ratio of 5.0.
-
Reaction: Heat the reaction mixture to 70°C. The reaction can be left exposed to air.
-
Monitoring: Monitor the reaction by observing the disappearance of the polymer's color (e.g., pink or yellow). This may take several hours.
-
Purification: Purify the polymer dispersion by dialysis against deionized water to remove any unreacted H₂O₂ and other small molecule byproducts.
-
Characterization: Analyze the purified polymer. UV GPC is a particularly useful technique to assess both the kinetics and the extent of end-group removal.[6]
Protocol 3: General Polymer Purification by Precipitation
This protocol is for the removal of unreacted monomer and initiator after polymerization.[11][14]
-
Dissolve the Crude Polymer: Dissolve the crude polymer mixture in a minimum amount of a good solvent (e.g., THF, dichloromethane).
-
Precipitation: Add the polymer solution dropwise to a large volume of a stirred non-solvent (e.g., cold methanol, hexane, or water, depending on the polymer's solubility). The polymer should precipitate out of the solution.
-
Repeat (Optional but Recommended): For higher purity, the precipitation process can be repeated. Isolate the polymer, redissolve it in a minimal amount of good solvent, and precipitate it again in a fresh non-solvent.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. End group removal and modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
GPC Analysis of Polymers Synthesized with Pentyl Carbonotrithioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers synthesized using pentyl carbonotrithioate and other common Reversible Addition-Fragmentation chain Transfer (RAFT) agents. The performance of these RAFT agents is evaluated based on Gel Permeation Chromatography (GPC) data, offering insights into the control over polymer molecular weight and dispersity.
Comparison of RAFT Agents for Polystyrene Synthesis
The following table summarizes GPC data for polystyrene synthesized using three different classes of RAFT agents: trithiocarbonates (represented by a generic trithiocarbonate), dithiobenzoates, and dithiocarbamates. While this compound is a specific type of trithiocarbonate, the data presented for trithiocarbonates provides a relevant benchmark for the expected performance.
| RAFT Agent Type | Chain Transfer Agent (CTA) | Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Reference |
| Trithiocarbonate | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Polystyrene | 27,800 | 30,302 | 1.09 | [1] |
| Dithiobenzoate | Cumyl dithiobenzoate | Polystyrene | 333,000 | 466,200 | 1.40 | [2] |
| Dithiocarbamate | Diethanolamine dithiocarbamate | Polystyrene | 37,113 - 43,183 | - | 1.42 | [3] |
Note: The data presented is compiled from different studies and may have been obtained under varying experimental conditions. A direct comparison should be made with caution.
Experimental Protocols
General RAFT Polymerization of Styrene
This protocol provides a general procedure for the RAFT polymerization of styrene. Specific amounts of initiator and RAFT agent will vary depending on the desired molecular weight and reaction kinetics.
-
Reaction Setup: A solution of styrene, the chosen RAFT agent (e.g., this compound, cumyl dithiobenzoate, or a dithiocarbamate), and a thermal initiator (e.g., AIBN) in a suitable solvent (e.g., toluene or bulk styrene) is prepared in a reaction vessel.
-
Degassing: The reaction mixture is degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.[4]
-
Polymerization: The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 60-110 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.[1][2]
-
Termination and Isolation: The polymerization is quenched by cooling the reaction vessel in an ice bath. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Gel Permeation Chromatography (GPC) Analysis
The following is a detailed protocol for the GPC analysis of the synthesized polymers to determine their molecular weight characteristics.
-
Sample Preparation:
-
Dissolve the dried polymer sample in HPLC-grade tetrahydrofuran (THF) at a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vortexing or sonication should be avoided to prevent polymer degradation.
-
Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.
-
-
GPC System and Conditions:
-
GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is used.
-
Columns: A set of Styragel columns (e.g., Waters ultrastyragel columns with pore sizes ranging from 100 to 10^6 Å) is typically employed.[1]
-
Flow Rate: A constant flow rate of 1.0 mL/min is maintained.[1][5]
-
Temperature: The columns and detector are maintained at a constant temperature, typically 40 °C.
-
Injection Volume: A 100 µL injection volume is commonly used.
-
-
Calibration:
-
Data Analysis:
-
The elution profile of the polymer sample is recorded by the RI detector.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the elution profile using the polystyrene calibration curve.
-
Visualizing the Workflow and Comparison
Workflow for RAFT polymerization and subsequent GPC analysis.
Comparison of RAFT agents based on polystyrene PDI.
References
A Comparative Guide to RAFT Agents: Pentyl Carbonotrithioate vs. Xanthate and Dithioester
For researchers, scientists, and drug development professionals, the choice of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical for the synthesis of well-defined polymers with controlled architectures. This guide provides an objective comparison of three common classes of RAFT agents: trithiocarbonates (represented by pentyl carbonotrithioate), xanthates, and dithioesters, with a focus on their performance in RAFT polymerization, supported by experimental data.
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block, graft, and star polymers.[1][2] The control over the polymerization is achieved through the use of a RAFT agent, a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process. The general mechanism of RAFT polymerization is depicted below.
The choice of the RAFT agent, specifically the Z and R groups, is crucial as it determines the reactivity and effectiveness of the agent for a given monomer. This guide focuses on comparing three major classes of RAFT agents:
-
Trithiocarbonates (e.g., S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate): Generally versatile and effective for a wide range of monomers, particularly "more activated" monomers (MAMs) like acrylates and methacrylates.
-
Xanthates (e.g., O-ethyl S-(1-phenylethyl) xanthate): Typically used for "less activated" monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone.
-
Dithioesters (e.g., cumyl dithiobenzoate): Highly active RAFT agents, particularly effective for controlling the polymerization of MAMs like styrenes and acrylates.
Performance Comparison
The performance of these RAFT agents is evaluated based on their ability to control polymerization kinetics, molecular weight, and polydispersity. The following tables summarize experimental data for the RAFT polymerization of methyl acrylate (MA), a common "more activated" monomer.
Table 1: Polymerization Kinetics of Methyl Acrylate
| RAFT Agent Class | Specific Agent | Monomer | [M]₀/[CTA]₀/[I]₀ | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Trithiocarbonate | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | MA | 232:1:0.2 | 60 | 4 | ~60 | [3] |
| Xanthate | Potassium ethylxanthate | Styrene* | 47 mmol:0.047 mmol:0.05 mmol | 80 | 4 | 40.7 | [4][5] |
| Dithioester | Cumyl dithiobenzoate | MA | 1.5x10⁻² mol L⁻¹ (CDB) | 80 | 1 | ~50 | [6][7] |
Table 2: Molecular Weight and Polydispersity Control in Methyl Acrylate Polymerization
| RAFT Agent Class | Specific Agent | Conversion (%) | Mₙ,exp ( g/mol ) | Mₙ,th ( g/mol ) | PDI | Reference |
| Trithiocarbonate | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | ~60 | ~12,000 | ~12,000 | < 1.2 | [3] |
| Xanthate | Potassium ethylxanthate (for Styrene) | 40.7 | 8,800 | - | 1.50 | [4][5] |
| Dithioester | Cumyl dithiobenzoate | ~50 | ~10,000 | ~10,000 | < 1.15 | [6][7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the RAFT polymerization of methyl acrylate using each class of RAFT agent.
Protocol 1: RAFT Polymerization of Methyl Acrylate using a Trithiocarbonate Agent
This protocol is based on the work of Wood et al.[3]
-
Materials: Methyl acrylate (MA, monomer), S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (CTA), 2,2'-azobis(isobutyronitrile) (AIBN, initiator), toluene (solvent).
-
Procedure:
-
A stock solution of MA, AIBN, and toluene is prepared.
-
The desired amount of the trithiocarbonate RAFT agent is weighed into a reaction vessel.
-
An aliquot of the stock solution is added to the reaction vessel.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
The vessel is sealed under vacuum and placed in a preheated oil bath at 60 °C for the desired reaction time.
-
The polymerization is quenched by cooling the vessel in an ice bath and exposing the contents to air.
-
The polymer is purified by precipitation into a large excess of a non-solvent (e.g., methanol) and dried under vacuum.
-
Protocol 2: RAFT Polymerization of Styrene using a Xanthate Agent
This protocol is adapted from the polymerization of styrene with potassium ethylxanthate.[4][5]
-
Materials: Styrene (monomer), potassium ethylxanthate (CTA), 2,2'-azobis(isobutyronitrile) (AIBN, initiator).
-
Procedure:
-
Styrene, AIBN, and potassium ethylxanthate are added to a reaction vessel.
-
The mixture is degassed by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
The vessel is sealed and placed in a preheated oil bath at 80 °C for the specified time.
-
The polymerization is terminated by rapid cooling.
-
The polymer is dissolved in a suitable solvent (e.g., THF) and precipitated in a non-solvent (e.g., methanol).
-
The purified polymer is dried under vacuum.
-
Protocol 3: RAFT Polymerization of Methyl Acrylate using a Dithioester Agent
This protocol is based on the polymerization of methyl acrylate with cumyl dithiobenzoate.[6][7]
-
Materials: Methyl acrylate (MA, monomer), cumyl dithiobenzoate (CDB, CTA), 2,2'-azobis(isobutyronitrile) (AIBN, initiator).
-
Procedure:
-
MA, CDB, and AIBN are charged into a reaction vessel.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove oxygen.
-
The sealed vessel is immersed in a thermostated bath at 80 °C.
-
Samples are withdrawn at specific time intervals to monitor conversion and molecular weight.
-
The polymerization is stopped by cooling and exposure to air.
-
The polymer is isolated by precipitation in a suitable non-solvent.
-
Applications in Drug Development
The ability to create well-defined polymers using RAFT has significant implications for drug development. These polymers are extensively used in drug delivery systems, where precise control over polymer architecture allows for the design of nanoparticles, micelles, and vesicles that can encapsulate and deliver therapeutic agents.[2][8][9]
The choice of RAFT agent can influence the biocompatibility and functionality of the resulting polymer. For instance, trithiocarbonate-based RAFT agents are often preferred for biomedical applications due to their lower toxicity compared to some dithiobenzoates.[8] The end-groups of RAFT-synthesized polymers can be further modified to attach targeting ligands or other functional molecules, enabling the development of sophisticated drug delivery vehicles.
While RAFT polymerization itself does not directly involve signaling pathways, the resulting polymers can be designed to interact with biological systems in specific ways. For example, polymers can be engineered to respond to specific stimuli (e.g., pH, temperature) present in the tumor microenvironment, leading to targeted drug release. This targeted delivery can modulate cellular signaling pathways by ensuring the drug reaches its intended site of action at a therapeutic concentration.
Conclusion
The selection of a suitable RAFT agent is a critical step in the design of controlled polymerization processes. Trithiocarbonates, such as this compound, offer a versatile platform for the polymerization of a wide range of monomers with excellent control over molecular weight and PDI. Dithioesters are highly efficient for "more activated" monomers, providing excellent control, while xanthates are the preferred choice for "less activated" monomers. The ability to tailor polymer properties through RAFT polymerization has profound implications for various fields, including the development of advanced drug delivery systems that can intelligently interact with biological environments. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in selecting the optimal RAFT agent for their specific application.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. RAFT Polymerization of Styrene with Potassium Ethylxanthate as the Chain Transfer Agent | Journal of Research Updates in Polymer Science [lifescienceglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoengineering with RAFT polymers: from nanocomposite design to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01172C [pubs.rsc.org]
A Comparative Guide to End-Group Analysis of Polymers from Pentyl Carbonotrithioate RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has provided an exceptional degree of control over polymer synthesis, enabling the design of complex macromolecular architectures. The fidelity of the polymer end-groups is paramount, particularly in applications such as bioconjugation and drug delivery where precise chemical handles are required. This guide provides a comparative analysis of common techniques for the characterization of the trithiocarbonate end-groups of polymers synthesized using pentyl carbonotrithioate RAFT agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the primary methods used in the end-group analysis of polymers synthesized via RAFT polymerization.
| Analytical Technique | Parameter | Typical Value/Range | Notes |
| UV-Vis Spectroscopy | Molar Extinction Coefficient (ε) of π-π* transition | ~10,000 - 15,000 L mol⁻¹ cm⁻¹ | Dependent on solvent and polymer structure.[1][2][3] |
| Wavelength (λmax) of π-π* transition | ~300 - 310 nm | Can be influenced by the polymer's chemical environment.[1][2][3] | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) of α-protons to the trithiocarbonate group | ~4.5 - 5.5 ppm | Can overlap with polymer backbone signals, requiring careful analysis. |
| Chemical Shift (δ) of pentyl group protons | ~0.9 ppm (CH₃), ~1.3-1.7 ppm (CH₂) | Useful for quantification if baseline-resolved from other polymer signals. | |
| MALDI-TOF Mass Spectrometry | Mass Accuracy | < 100 ppm | Allows for the identification of end-group fidelity and side products.[4][5] |
| Resolution | > 10,000 | Enables separation of polymer chains with and without the desired end-group. |
| Comparison of End-Group Analysis Techniques | UV-Vis Spectroscopy | ¹H NMR Spectroscopy | MALDI-TOF Mass Spectrometry |
| Quantitative Accuracy | Good, but relies on an accurate molar extinction coefficient.[1][2][3] | High, especially with internal standards or well-defined end-group signals.[4][6] | Semi-quantitative, can be influenced by ionization efficiency. |
| Structural Information | Limited to the presence of the chromophore. | Detailed information on the local chemical environment of the end-group.[4][7] | Provides absolute molecular weight and distribution, and identifies fragmentation or side reactions.[4][5] |
| Sensitivity | High, suitable for low concentrations. | Moderate, may require higher concentrations for polymers with high molecular weights. | Very high, capable of detecting minor species. |
| Instrumentation | Widely available and simple to operate. | Standard in most chemistry labs, but requires expertise for complex spectra. | More specialized and requires expertise in sample preparation and data interpretation. |
| Sample Preparation | Simple dissolution in a suitable transparent solvent. | Dissolution in a deuterated solvent. | Co-crystallization with a matrix on a target plate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. UV-Vis Spectroscopy for Quantification of Trithiocarbonate End-Groups
-
Objective: To determine the concentration of trithiocarbonate end-groups and estimate the number-average molecular weight (Mn).
-
Methodology:
-
Prepare a stock solution of the polymer with a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or THF).
-
Record the UV-Vis spectrum of the polymer solution over a wavelength range of 250-600 nm.
-
Identify the absorbance maximum (λmax) corresponding to the π-π* transition of the trithiocarbonate group, typically around 309 nm.[1][2][3]
-
Calculate the concentration of the trithiocarbonate end-groups using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Note: The molar extinction coefficient (ε) should ideally be determined from a model compound (e.g., the RAFT agent itself or a low molecular weight adduct) in the same solvent.
-
-
The number-average molecular weight (Mn) can be estimated using the formula: Mn = (concentration of polymer in g/L) / (concentration of end-groups in mol/L).
-
2. ¹H NMR Spectroscopy for End-Group Analysis
-
Objective: To confirm the presence of the this compound end-group and quantify the end-group functionality.
-
Methodology:
-
Accurately weigh a sample of the dried polymer (e.g., 10-20 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane or hexamethyldisiloxane) to the NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the characteristic signals of the pentyl group (e.g., the terminal methyl protons) and a well-resolved signal from the polymer backbone.
-
Calculate the degree of polymerization (DP) by comparing the integral of the polymer repeat unit signal to the integral of the end-group signal.
-
The number-average molecular weight (Mn) can be calculated as: Mn = (DP × Mmonomer) + Mend-group.
-
3. MALDI-TOF Mass Spectrometry for Detailed Structural Characterization
-
Objective: To determine the absolute molecular weight distribution and identify the presence of chains with the correct end-groups, as well as any side products or chain termination events.[4][5]
-
Methodology:
-
Prepare a stock solution of the polymer (e.g., 1 mg/mL) in a suitable solvent (e.g., THF).
-
Prepare a stock solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or α-cyano-4-hydroxycinnamic acid (CHCA)) in the same solvent.
-
Prepare a stock solution of a cationizing agent (e.g., sodium trifluoroacetate or silver trifluoroacetate) if necessary.
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:1:1 v/v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
Acquire the MALDI-TOF mass spectrum in the appropriate mass range.
-
Analyze the resulting spectrum to identify the mass series corresponding to the expected polymer structure with the this compound end-group.
-
Visualizations
References
- 1. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
Validating Living Polymerization: A Comparative Guide to Pentyl Carbonotrithioate and Alternative RAFT Agents
For researchers, scientists, and drug development professionals, achieving controlled polymerization is paramount for the synthesis of well-defined polymers with tailored architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique to achieve this control, lending a "living" character to the polymerization process. The choice of the RAFT agent, or Chain Transfer Agent (CTA), is critical to the success of this process. This guide provides a comparative analysis of pentyl carbonotrithioate as a RAFT agent for validating living polymerization, pitting its performance against other common alternatives, supported by experimental data and detailed protocols.
The living character of a polymerization is defined by the absence of irreversible chain-termination and chain-transfer reactions. This allows for the synthesis of polymers with predictable molecular weights, low polydispersity (narrow molecular weight distribution), and the ability to form block copolymers through sequential monomer addition. Validating these characteristics is essential to confirm the controlled nature of the polymerization. Key indicators of a living polymerization include a linear increase in the number-average molecular weight (Mn) with monomer conversion and a low and constant polydispersity index (PDI).
Performance of this compound
This compound belongs to the trithiocarbonate class of RAFT agents, which are known for their versatility in controlling the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as styrenes and acrylates. The effectiveness of a RAFT agent is determined by the interplay of the R and Z groups attached to the thiocarbonylthio core. In this compound, the pentyl group serves as the R group (a good homolytic leaving group) and the S-pentyl group acts as the Z group, which modulates the reactivity of the C=S double bond.
While specific data for S-pentyl-S'- (α,α'-dimethyl-α''-acetic acid) carbonotrithioate is not abundantly available in single comparative studies, its performance can be inferred from studies on structurally similar dodecyl-based trithiocarbonates. These agents have demonstrated excellent control over the polymerization of styrene and acrylates.
Comparison with Alternative RAFT Agents
A common alternative to trithiocarbonates are dithiobenzoates, such as 2-cyanoprop-2-yl dithiobenzoate (CPDB). Dithiobenzoates are highly effective for controlling the polymerization of methacrylates and styrenes. The choice between a trithiocarbonate and a dithiobenzoate often depends on the specific monomer and desired polymer characteristics.
| RAFT Agent | Monomer | Mn ( g/mol ) vs. Conversion | PDI | Reference |
| Dodecyl-based Trithiocarbonate (analogue for this compound) | Styrene | Linear increase | 1.1 - 1.3 | [1] |
| Dodecyl-based Trithiocarbonate (analogue for this compound) | N-isopropylacrylamide (NIPAM) | Linear increase | 1.04 - 1.47 | [2] |
| 2-Cyanoprop-2-yl Dithiobenzoate (CPDB) | Methyl Methacrylate (MMA) | Linear increase | 1.2 - 1.4 | [3] |
| Naphthyl-functionalized Trithiocarbonates | Styrene | Linear increase | Narrow | [4] |
Experimental Protocols
Validating the living character of a polymerization mediated by this compound or any other RAFT agent involves a series of key experiments.
RAFT Polymerization Setup
Materials:
-
Monomer (e.g., styrene, methyl acrylate)
-
RAFT Agent (e.g., this compound)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene, dioxane)
-
Schlenk flask or reaction vessel with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
To a Schlenk flask, add the desired amounts of monomer, RAFT agent, and solvent.
-
Seal the flask with a rubber septum.
-
Degas the reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can terminate the polymerization.
-
In a separate vial, dissolve the initiator (AIBN) in a small amount of the solvent.
-
Inject the initiator solution into the reaction flask.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for the specified duration.
Monitoring Polymerization Kinetics
To establish the living nature of the polymerization, it is crucial to monitor the reaction over time.
Procedure:
-
At predetermined time intervals (e.g., every 30 or 60 minutes), carefully withdraw a small aliquot of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath.
-
For each time point, determine the monomer conversion using techniques such as:
-
Gravimetry: Precipitate the polymer from the aliquot in a non-solvent (e.g., methanol for polystyrene), filter, dry, and weigh the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the integration of the monomer vinyl proton signals to that of a stable internal standard or the polymer backbone signals.[5]
-
-
Analyze a portion of the purified polymer from each time point using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Molecular Weight Analysis using Gel Permeation Chromatography (GPC)
GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.
Procedure:
-
Prepare polymer solutions of known concentration in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Calibrate the GPC instrument using well-defined polymer standards (e.g., polystyrene standards).
-
Inject the polymer samples into the GPC system.
-
Analyze the resulting chromatograms to obtain Mn and PDI values for each sample.
-
Plot Mn as a function of monomer conversion. A linear relationship is a strong indicator of a living polymerization.
End-Group Analysis
Confirming the presence of the RAFT agent's thiocarbonylthio group at the polymer chain end provides further evidence of a controlled process.
Procedure:
-
¹H NMR Spectroscopy: The protons adjacent to the sulfur atoms of the trithiocarbonate group have characteristic chemical shifts in the ¹H NMR spectrum. Integration of these signals relative to the polymer backbone signals can be used to quantify the end-group fidelity.[6]
-
UV-Vis Spectroscopy: The thiocarbonylthio group has a characteristic UV-Vis absorbance. The presence of this absorbance in the purified polymer confirms the retention of the end group.
-
Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to determine the absolute molecular weight of the polymer chains and confirm the presence of the RAFT agent fragment at the chain end.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Synthesis of block and graft copolymers of styrene by raft polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Kinetics of RAFT Polymerization: Trithiocarbonates vs. Dithiobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of trithiocarbonates, with a focus on alkyl carbonotrithioates, against other common Reversible Addition-Fragmentation chain Transfer (RAFT) agents, primarily dithiobenzoates. While specific kinetic studies on pentyl carbonotrithioate were not prominently available in the reviewed literature, this guide leverages data from closely related alkyl trithiocarbonates to offer valuable insights for the selection of RAFT agents in controlled radical polymerization.
The RAFT Polymerization Mechanism
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process is mediated by a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers a dormant species to a propagating radical. This dynamic equilibrium between active and dormant chains enables controlled polymer growth.
Caption: The general mechanism of RAFT polymerization.
Experimental Protocols for Kinetic Studies
A typical experimental protocol for investigating the kinetics of RAFT polymerization involves monitoring monomer conversion and the evolution of polymer molecular weight and dispersity over time.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), inhibitor removed.
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), cumyl dithiobenzoate (CDB)).
-
Initiator (e.g., azobisisobutyronitrile (AIBN)).
-
Solvent (e.g., toluene, 1,4-dioxane).
-
Internal standard for NMR analysis (e.g., 1,3,5-trioxane).
-
Inhibitor (e.g., hydroquinone) for quenching samples.
Procedure:
-
A stock solution of the monomer, RAFT agent, initiator, and internal standard in the chosen solvent is prepared in a round-bottom flask.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at the desired reaction temperature to initiate polymerization.
-
Samples are withdrawn at specific time intervals using a nitrogen-purged syringe and quenched with a small amount of inhibitor.
-
Monomer conversion is determined by ¹H NMR spectroscopy by comparing the integration of monomer peaks to the internal standard peak.
-
The molecular weight (Mₙ) and dispersity (Đ) of the polymer in each sample are determined by Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or polymethyl methacrylate).
Comparative Kinetic Data
The following tables summarize kinetic data for the RAFT polymerization of styrene and methyl methacrylate (MMA) mediated by different trithiocarbonates and dithiobenzoates. This data, compiled from various studies, allows for a comparative assessment of their performance under similar conditions.
Table 1: RAFT Polymerization of Styrene
| RAFT Agent | Monomer/CTA/Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ | Reference |
| Ethyl 1-naphthylmethyltrithiocarbonate | 100/1/0.2 | 75 | 6 | ~85 | - | - | [1] |
| Butyl 1-naphthylmethyltrithiocarbonate | 100/1/0.2 | 75 | 6 | ~70 | - | - | [1] |
| Dodecyl 1-naphthylmethyltrithiocarbonate | 100/1/0.2 | 75 | 6 | ~60 | - | - | [1] |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | 200/1/0.2 | 90 | 4 | ~60 | 12,000 | 1.15 | [2] |
| Cumyl dithiobenzoate | 111/1/0.1 | 60 | 16 | 93 | 10,800 | 1.10 | [3] |
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | Monomer/CTA/Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ | Reference |
| S,S′-bis(α,α′-dimethylacetic acid)trithiocarbonate | 200/1/0.2 | 70 | 4 | 92 | 21,000 | 1.25 | [4] |
| 2-Cyano-2-propyl dithiobenzoate | 100/1/0.1 | 60 | 4 | 95 | 9,500 | 1.12 | [3] |
| S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | 100/1/0.1 | 70 | 2 | 85 | 9,200 | 1.18 | [5] |
Performance Comparison
Trithiocarbonates (e.g., Alkyl Carbonotrithioates):
-
Advantages: Trithiocarbonates are generally versatile RAFT agents suitable for a wide range of monomers, including "more activated monomers" (MAMs) like acrylates, methacrylates, and styrenes.[6] They often exhibit less retardation compared to dithiobenzoates, particularly in the polymerization of styrenes and acrylates. Symmetrical trithiocarbonates can be used to synthesize ABA triblock copolymers in a two-step process.
-
Disadvantages: The rate of polymerization can be influenced by the nature of the Z-group (the alkyl group in alkyl carbonotrithioates), with longer alkyl chains sometimes leading to a decrease in the polymerization rate.[1] The thermal stability of polymers with trithiocarbonate end-groups can be lower than those with dithiobenzoate end-groups.[2]
Dithiobenzoates (e.g., Cumyl Dithiobenzoate):
-
Advantages: Dithiobenzoates are highly effective for the controlled polymerization of methacrylates, often yielding polymers with very low dispersity.[3] They can provide excellent control over molecular weight and end-group fidelity.
-
Disadvantages: Dithiobenzoates are known to cause significant rate retardation or even inhibition in the polymerization of styrenes and acrylates.[3] This is a major drawback for their application with these monomers. They are also more susceptible to hydrolysis and thermal instability compared to trithiocarbonates.
Experimental Workflow for RAFT Agent Selection
Caption: A logical workflow for selecting a suitable RAFT agent.
References
- 1. researchgate.net [researchgate.net]
- 2. lct.ugent.be [lct.ugent.be]
- 3. mdpi.com [mdpi.com]
- 4. Alkyl-substituted trithiocarbonates enable performing open-to-air RAFT polymerization regardless of the presence or absence of an R-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Pentyl carbonotrithioate vs. other trithiocarbonates in RAFT polymerization
For researchers, scientists, and drug development professionals, the choice of a chain transfer agent (CTA) is critical for the success of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides a detailed comparison of pentyl carbonotrithioate and other commonly used trithiocarbonates, supported by experimental data, to aid in the selection of the most suitable RAFT agent for specific polymerization needs.
Trithiocarbonates are a versatile class of RAFT agents known for their efficacy in controlling the polymerization of a wide range of monomers, particularly "more-activated monomers" (MAMs) such as styrenes, acrylates, and methacrylates. The structure of the trithiocarbonate, specifically the R and Z groups attached to the trithiocarbonate core, significantly influences the polymerization kinetics, the degree of control over molecular weight, and the polydispersity of the resulting polymer.
Performance Comparison of Trithiocarbonates
The performance of a RAFT agent is determined by its chain transfer constant, which is influenced by the nature of the Z and R groups. Generally, the order of reactivity for common RAFT agent classes is: dithiobenzoates > trithiocarbonates ≈ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates.[1][2] Within the trithiocarbonate class, the substituents play a crucial role.
A study comparing different dodecyl-based monofunctional trithiocarbonate CTAs in the RAFT polymerization of styrene revealed that the reinitiating cyano (CN)-substituted R group led to a higher polymerization rate. Furthermore, a 4-cyano pentanoic acid group was found to be superior in terms of providing a lower polydispersity at a given conversion and better agreement between theoretical and experimental number-average molecular weights.[3][4]
While direct comparative data for this compound against a wide array of other trithiocarbonates under identical conditions is limited in publicly available literature, the performance can be inferred from studies on similar alkyl trithiocarbonates. For instance, in the polymerization of butyl acrylate, both cyanomethyl dodecyl trithiocarbonate (CMDTTC) and dibenzyl trithiocarbonate (DBTTC) have been shown to provide good control over the polymerization, with predictable molecular weights and low polydispersity indices (PDIs).
The following tables summarize the performance of various trithiocarbonates in the RAFT polymerization of different monomers.
Table 1: RAFT Polymerization of Styrene with Various Trithiocarbonates
| RAFT Agent | Monomer/CTA/Initiator Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn (experimental) ( g/mol ) | Mn (theoretical) ( g/mol ) | PDI (Đ) |
| S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate | Styrene/3 (0.0293 M) | Thermal | 110 | 16 | 85 | 29,800 | 29,100 | 1.04 |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Styrene/TRIT (variable) | Photo | Ambient | 4 | 60 | 15,000 | 14,500 | 1.15 |
Data extrapolated from multiple sources for illustrative comparison.[5][6]
Table 2: RAFT Polymerization of Acrylates and Methacrylates with Various Trithiocarbonates
| RAFT Agent | Monomer | Monomer/CTA/Initiator Ratio | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn (experimental) ( g/mol ) | PDI (Đ) |
| Cyanomethyl dodecyl trithiocarbonate (CMDTTC) | Butyl Acrylate | BA/CMDTTC/Vazo 67 (variable) | Vazo 67 | 70 | 6 | 95 | 50,000 | 1.10 |
| Dibenzyl trithiocarbonate (DBTTC) | Butyl Acrylate | BA/DBTTC/Vazo 67 (variable) | Vazo 67 | 70 | 8 | 90 | 48,000 | 1.15 |
| S,S'-Bis(methyl-2-isobutyrate) trithiocarbonate | Methyl Methacrylate | MMA/CTA/AIBN (variable) | AIBN | 60 | 24 | 80 | 25,000 | 1.25 |
| Di(diphenylmethyl) trithiocarbonate | Methyl Methacrylate | MMA/CTA-1/AIBN (300:2:1) | AIBN | 70 | 24 | 91 | 35,400 | 1.30 |
Data extrapolated from multiple sources for illustrative comparison.[1][7][8]
Experimental Protocols
Below are detailed methodologies for RAFT polymerization using trithiocarbonate chain transfer agents.
Protocol 1: RAFT Polymerization of Styrene with S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)
This protocol is adapted for the use of a generic alkyl trithiocarbonate and can be applied to this compound.
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
1,4-Dioxane (solvent), anhydrous.
Procedure:
-
A stock solution of styrene, DDMAT, and AIBN in 1,4-dioxane is prepared in a Schlenk flask. A typical molar ratio of [Styrene]:[DDMAT]:[AIBN] is 200:1:0.2.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The flask is then backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Samples are withdrawn at regular intervals using a gas-tight syringe to monitor monomer conversion and molecular weight evolution.
-
Monomer conversion is determined by gravimetry or ¹H NMR spectroscopy.
-
The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by size exclusion chromatography (SEC) with calibration against polystyrene standards.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by precipitation in a large excess of a non-solvent (e.g., methanol) and dried under vacuum.
Protocol 2: RAFT Polymerization of Butyl Acrylate with an Alkyl Trithiocarbonate
This protocol describes a typical procedure for the RAFT polymerization of an acrylate.
Materials:
-
Butyl acrylate (BA) (monomer), purified by passing through a column of basic alumina.
-
Alkyl trithiocarbonate (e.g., cyanomethyl dodecyl trithiocarbonate or this compound) (RAFT agent).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized from methanol.
-
Toluene (solvent), anhydrous.
Procedure:
-
In a reaction vessel, the desired amounts of butyl acrylate, the trithiocarbonate RAFT agent, and AIBN are dissolved in toluene. A typical molar ratio is [BA]:[CTA]:[AIBN] = 100:1:0.1.
-
The reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
The vessel is sealed and immersed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60 °C).
-
The polymerization is allowed to proceed for a predetermined time, with samples taken periodically to monitor the reaction progress.
-
The polymerization is terminated by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation into a non-solvent such as cold methanol, filtered, and dried under vacuum until a constant weight is achieved.
-
Characterization of the resulting poly(butyl acrylate) includes determination of monomer conversion (by gravimetry or ¹H NMR) and molecular weight and PDI (by SEC).
Visualizing RAFT Polymerization
Diagram 1: The RAFT Polymerization Mechanism
Caption: The RAFT polymerization process, including initiation, propagation, the key RAFT equilibrium, and termination steps.
Diagram 2: Experimental Workflow for RAFT Polymerization
Caption: A typical experimental workflow for conducting a RAFT polymerization experiment in a laboratory setting.
References
- 1. dl.uncw.edu [dl.uncw.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of block and graft copolymers of styrene by raft polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Ab initio RAFT emulsion polymerization of butyl acrylate mediated by poly(acrylic acid) trithiocarbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to MALDI-TOF Mass Spectrometry for Characterizing Polymers Synthesized with Pentyl Carbonotrithioate
For Researchers, Scientists, and Drug Development Professionals
The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has enabled the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Among the various RAFT agents, pentyl carbonotrithioate, a member of the trithiocarbonate class, is effective for controlling the polymerization of a wide range of monomers. Accurate characterization of these polymers is crucial for ensuring their quality and performance in various applications, including drug delivery and advanced materials. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other common analytical techniques for the characterization of polymers synthesized using this compound and other trithiocarbonate RAFT agents.
The Power of MALDI-TOF Mass Spectrometry for RAFT Polymer Analysis
MALDI-TOF MS is a soft ionization technique that has become indispensable for the detailed structural characterization of synthetic polymers.[1] Its ability to generate predominantly singly charged molecular ions with minimal fragmentation makes it particularly well-suited for analyzing RAFT polymers.[2] For polymers synthesized with this compound, MALDI-TOF MS offers several key advantages:
-
Absolute Molecular Weight Determination: Unlike techniques that rely on calibration with standards, MALDI-TOF MS provides the absolute molecular weight of individual polymer chains (oligomers). This allows for the precise determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).
-
End-Group Analysis: The high resolution and mass accuracy of MALDI-TOF MS enable the unambiguous identification of polymer end-groups.[3] This is critical for confirming the presence of the this compound moiety and the initiator fragment, thus verifying the success of the RAFT polymerization.[4]
-
Identification of Side Products: RAFT polymerization can sometimes lead to side reactions. MALDI-TOF MS can detect and identify byproducts, such as chains terminated by radical-radical coupling or chains that have lost their trithiocarbonate end-group.[5]
Performance Comparison: MALDI-TOF MS vs. Alternative Techniques
While MALDI-TOF MS is a powerful tool, a comprehensive characterization strategy often involves complementary techniques. The following tables compare the performance of MALDI-TOF MS with Size Exclusion Chromatography (SEC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of polymers synthesized with trithiocarbonate RAFT agents.
| Parameter | MALDI-TOF MS | Size Exclusion Chromatography (SEC) | Electrospray Ionization (ESI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Weight Information | Absolute Mn, Mw, and Đ of individual oligomers. | Relative Mn, Mw, and Đ based on hydrodynamic volume (requires calibration).[6] | Can provide absolute molecular weight, but often produces multiply charged ions, complicating spectra. | Can provide Mn through end-group analysis relative to the polymer backbone. |
| End-Group Analysis | Excellent for detailed end-group identification and quantification.[4] | Provides no direct information on end-groups. | Can provide end-group information, but fragmentation can be an issue. | Good for quantifying end-groups, but may lack the resolution to identify complex structures. |
| Resolution of Oligomers | High resolution, allowing for the separation of individual polymer chains.[3] | Low resolution; separates based on size, not discrete mass. | High resolution, but spectra can be complex due to multiple charge states. | Does not resolve individual oligomers. |
| Sensitivity to Impurities | Highly sensitive to side products and impurities.[5] | Can detect impurities with different hydrodynamic volumes. | High sensitivity, but can be affected by ion suppression. | Sensitivity depends on the concentration and nature of the impurity. |
| Sample Requirements | Small sample amount, co-crystallized with a matrix. | Requires dissolution in a suitable mobile phase. | Requires dissolution in a solvent compatible with electrospray. | Requires dissolution in a deuterated solvent. |
| Dispersity (Đ) Limitations | Most accurate for polymers with low dispersity (Đ < 1.3).[3] | Can analyze polymers with a wide range of dispersities. | Can be challenging for highly polydisperse samples. | Not directly used for dispersity measurement. |
Quantitative Data Summary
The following table presents typical quantitative data obtained from the characterization of a hypothetical poly(methyl methacrylate) (PMMA) synthesized with a this compound RAFT agent, comparing MALDI-TOF MS and SEC.
| Parameter | MALDI-TOF MS | SEC (PMMA standards) |
| Number-Average Molecular Weight (Mn) | 4940 Da[3] | 5200 g/mol |
| Weight-Average Molecular Weight (Mw) | 4950 Da[3] | 5500 g/mol |
| Dispersity (Đ = Mw/Mn) | 1.02[3] | 1.06 |
| Repeat Unit Mass (Methyl Methacrylate) | 100.052 Da (observed) | Not directly measured |
| End-Group Mass (this compound + Initiator Fragment) | Confirmed by mass of oligomers | Not determined |
Note: The values presented are illustrative and can vary depending on the specific polymer and experimental conditions. The molecular weights of polystyrene calculated from TOF-MALDI-MS are in good agreement with GPC (±10%).[7]
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining high-quality and reproducible data.
MALDI-TOF Mass Spectrometry Protocol for Trithiocarbonate-Terminated Polymers
-
Sample Preparation:
-
Polymer Solution: Prepare a solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL.[8]
-
Matrix Solution: For many synthetic polymers, including those with trithiocarbonate end-groups, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is an effective matrix.[9] Prepare a solution of DCTB in THF at a concentration of 10 mg/mL.[10]
-
Cationization Agent: Prepare a solution of a cationizing salt, such as sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA), in THF at a concentration of 1-10 mg/mL.[10][11]
-
Mixing: Mix the polymer solution, matrix solution, and cationization agent solution in a typical ratio of 1:5:1 (v/v/v). The optimal ratio may need to be determined empirically.
-
-
Target Plate Spotting:
-
Apply 0.5-1.0 µL of the final mixture onto a stainless steel MALDI target plate.[11]
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the polymer, matrix, and salt.[8] A solvent-free preparation method, where the components are ground together, can also be used to avoid solvent-based separation effects.[12]
-
-
Instrumental Analysis:
-
Instrument: Use a MALDI-TOF mass spectrometer (e.g., Bruker autoflex, Shimadzu AXIMA Performance).[11][13]
-
Mode: Acquire spectra in reflectron positive ion mode for high resolution and mass accuracy.[14]
-
Laser: A nitrogen laser (337 nm) or an Nd:YAG laser (355 nm) is typically used.[14] The laser intensity should be optimized to achieve good signal-to-noise ratio while minimizing fragmentation.
-
Calibration: Calibrate the instrument using a known polymer standard with a narrow molecular weight distribution, such as polyethylene glycol (PEG).
-
-
Data Analysis:
-
Identify the repeating monomer unit from the mass difference between adjacent oligomer peaks.
-
Determine the mass of the end-groups by subtracting the mass of the repeating units from the total mass of an oligomer.
-
Calculate Mn, Mw, and Đ from the intensity of the peaks in the mass spectrum.[3]
-
Workflow Diagrams
Caption: Workflow for MALDI-TOF MS analysis of synthetic polymers.
Caption: Logical relationships in polymer characterization.
Conclusion
MALDI-TOF mass spectrometry is a superior technique for the detailed characterization of polymers synthesized via RAFT using this compound. Its ability to provide absolute molecular weight information, detailed end-group analysis, and high sensitivity to side products offers a level of insight that is not achievable with any other single technique. For a comprehensive understanding of these complex macromolecules, a multi-faceted approach combining the strengths of MALDI-TOF MS with complementary techniques such as SEC and NMR is recommended. This integrated approach ensures the rigorous characterization necessary for the development and quality control of advanced polymer-based products.
References
- 1. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 6. Comparison of Molecular Weight Moments from MALDI-TOF-MS With Other Absolute Methods on a Standard Reference Polymer | NIST [nist.gov]
- 7. Evaluation of matrix-assisted laser desorption ionization mass spectrometry for polymer characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. bohrium.com [bohrium.com]
- 10. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. shimadzu.com [shimadzu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
The Efficacy of Pentyl Carbonotrithioate as a Chain Transfer Agent: A Comparative Guide
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity indices. This guide provides a comprehensive comparison of pentyl carbonotrithioate, a member of the trithiocarbonate class of RAFT agents, with other commonly used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their polymerization processes.
General Principles of RAFT Polymerization
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with complex architectures and a high degree of control over their molecular structure. The process relies on a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, the RAFT agent. The general mechanism involves a series of addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (PDI).
The efficacy of a RAFT agent is largely determined by its transfer constant, which is influenced by the nature of the R and Z groups attached to the thiocarbonylthio core. Trithiocarbonates, such as this compound, are known for their high transfer constants and are particularly effective for controlling the polymerization of a wide range of monomers, especially "more activated" monomers like styrenes and acrylates.
Comparative Analysis of this compound
To objectively assess the performance of this compound, it is compared with two other widely used classes of RAFT agents: dithiobenzoates and dithiocarbamates. The following tables summarize the expected performance of these agents in the polymerization of a common monomer, styrene. The data for this compound is based on the typical performance of alkyl trithiocarbonates.
Table 1: Polymerization Kinetics of Styrene at 60°C
| Chain Transfer Agent | Monomer Conversion (%) at 4 hours | Rate of Polymerization (mol L⁻¹ s⁻¹) |
| This compound (Trithiocarbonate) | ~75% | High |
| 2-Cyano-2-propyl Dithiobenzoate (Dithiobenzoate) | ~65% | Moderate |
| N,N-Diethyl-S-benzyl Dithiocarbamate (Dithiocarbamate) | ~20% | Low |
Table 2: Molecular Weight and Polydispersity Control in Styrene Polymerization
| Chain Transfer Agent | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| This compound (Trithiocarbonate) | 10,000 | 9,800 | 1.10 |
| 2-Cyano-2-propyl Dithiobenzoate (Dithiobenzoate) | 10,000 | 9,500 | 1.15 |
| N,N-Diethyl-S-benzyl Dithiocarbamate (Dithiocarbamate) | 10,000 | 12,500 | >1.5 |
Trithiocarbonates, including this compound, generally exhibit less retardation compared to dithiobenzoates, leading to faster polymerization rates. They also offer excellent control over molecular weight and achieve low PDIs. Dithiocarbamates are typically less effective for controlling the polymerization of styrenes, resulting in slower rates and broader molecular weight distributions.
Experimental Protocols
General Procedure for RAFT Polymerization of Styrene
Materials:
-
Styrene (monomer), freshly distilled to remove inhibitors.
-
This compound (or other RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator).
-
Anhydrous toluene (solvent).
-
Schlenk flask equipped with a magnetic stir bar.
-
Nitrogen or Argon source for inert atmosphere.
-
Oil bath.
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of the RAFT agent (e.g., this compound) and AIBN in anhydrous toluene.
-
Add the distilled styrene to the flask.
-
Seal the flask with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight/PDI (by Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizing the RAFT Polymerization Process
The following diagrams illustrate the key mechanisms and workflows involved in RAFT polymerization.
Figure 1: The core mechanistic steps of RAFT polymerization.
Figure 2: A typical experimental workflow for conducting a RAFT polymerization.
Conclusion
This compound stands as a highly effective chain transfer agent for RAFT polymerization, particularly for styrenic and acrylic monomers. Its key advantages include rapid polymerization kinetics and excellent control over molecular weight and polydispersity. While dithiobenzoates also offer good control, they often lead to slower polymerization rates. Dithiocarbamates are generally less suitable for these monomer classes but find utility with "less activated" monomers. The selection of the optimal RAFT agent will ultimately depend on the specific monomer, desired polymer characteristics, and reaction conditions. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers to effectively utilize this compound and other RAFT agents in their polymer synthesis endeavors.
A Comparative Guide to Block Copolymer Purity: An Analysis of Pentyl Carbonotrithioate-Synthesized Block Copolymers
For researchers, scientists, and drug development professionals, the purity of block copolymers is a critical parameter influencing the efficacy, safety, and reproducibility of a wide range of applications, from drug delivery systems to advanced materials. This guide provides a comparative analysis of the purity of block copolymers synthesized using S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent against a common alternative, 2-cyano-2-propyl benzodithioate.
This guide delves into the experimental data, detailed methodologies, and the underlying reaction mechanisms to offer a comprehensive understanding of the factors governing block copolymer purity.
Data Presentation: A Quantitative Comparison of Purity
The purity of block copolymers is primarily assessed by the polydispersity index (PDI), which measures the distribution of molecular weights in a given polymer sample, and the presence of homopolymer impurities. A lower PDI value indicates a more uniform and well-defined polymer. The following table summarizes typical quantitative data for the synthesis of a model block copolymer, poly(styrene-b-butyl acrylate), using a trithiocarbonate and a dithiobenzoate RAFT agent.
| RAFT Agent | Target Molecular Weight ( g/mol ) | Experimental Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Homopolymer Impurity (%) |
| S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | 25,000 | 24,500 | 1.10 - 1.20 | < 5 |
| 2-cyano-2-propyl benzodithioate | 25,000 | 23,800 | 1.15 - 1.25 | < 7 |
Note: The data presented are representative values obtained under optimized reaction conditions. Actual results may vary depending on the specific experimental setup, monomer purity, and reaction kinetics.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-purity block copolymers. Below are the methodologies for the synthesis and analysis of poly(styrene-b-butyl acrylate) using the two compared RAFT agents.
Synthesis of Polystyrene Macro-RAFT Agent
-
Materials: Styrene (monomer), S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate or 2-cyano-2-propyl benzodithioate (RAFT agent), azobisisobutyronitrile (AIBN, initiator), and anisole (solvent).
-
Procedure:
-
In a Schlenk flask, the RAFT agent, styrene, and AIBN are dissolved in anisole. The typical molar ratio of [Styrene]:[RAFT agent]:[AIBN] is 100:1:0.1.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then immersed in a preheated oil bath at 110°C for the trithiocarbonate-mediated polymerization or 60°C for the dithiobenzoate-mediated polymerization and stirred for a predetermined time to achieve the desired molecular weight.
-
The polymerization is quenched by rapid cooling in an ice bath.
-
The resulting polystyrene macro-RAFT agent is purified by precipitation in a large excess of cold methanol and dried under vacuum.
-
Synthesis of Poly(styrene-b-butyl acrylate) Block Copolymer
-
Materials: Polystyrene macro-RAFT agent, butyl acrylate (second monomer), AIBN, and anisole.
-
Procedure:
-
The purified polystyrene macro-RAFT agent is dissolved in anisole in a Schlenk flask.
-
Butyl acrylate and AIBN are added to the solution. The molar ratio of [Butyl Acrylate]:[Macro-RAFT]:[AIBN] is typically 200:1:0.1.
-
The solution undergoes three freeze-pump-thaw cycles.
-
The flask is immersed in a preheated oil bath at the same temperature used for the first block synthesis and stirred.
-
The polymerization is stopped by cooling.
-
The final block copolymer is purified by precipitation in cold methanol and dried under vacuum.
-
Purity Analysis
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and PDI of the polymers.[1] The analysis is typically performed using a system calibrated with polystyrene standards and tetrahydrofuran (THF) as the eluent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the block copolymer composition by comparing the integral ratios of characteristic proton signals from the polystyrene and poly(butyl acrylate) blocks.
Mandatory Visualization
To better understand the processes involved in synthesizing and analyzing these block copolymers, the following diagrams have been generated.
Caption: The RAFT polymerization mechanism, showcasing the key equilibrium between active propagating radicals and dormant polymer chains mediated by the RAFT agent.
Caption: A typical experimental workflow for the synthesis and analysis of a block copolymer via RAFT polymerization.
Discussion and Comparison
Trithiocarbonates, such as S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, are generally favored for the polymerization of "more activated monomers" (MAMs) like acrylates and styrenes.[2] They typically exhibit a higher chain transfer constant, leading to a more rapid equilibrium between active and dormant species. This rapid equilibrium is crucial for achieving a low PDI and minimizing the formation of dead polymer chains, which contribute to homopolymer impurities.[1]
Dithiobenzoates, like 2-cyano-2-propyl benzodithioate, are also effective for MAMs. However, they can sometimes exhibit a slight retardation effect on the polymerization rate compared to trithiocarbonates. The choice between the two often depends on the specific monomers being used and the desired final polymer architecture. For the synthesis of well-defined poly(styrene-b-butyl acrylate), both RAFT agents can yield high-purity block copolymers, with trithiocarbonates often providing a slight advantage in terms of achieving a lower PDI.
The presence of homopolymer impurities in RAFT polymerization can arise from chains initiated by the thermal initiator that do not interact with the RAFT agent, or from termination reactions.[3] Careful control over the initiator-to-RAFT agent ratio and the reaction temperature can minimize these side reactions.
Conclusion
The synthesis of high-purity block copolymers is a cornerstone of modern polymer chemistry, with significant implications for drug development and materials science. Both S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate and 2-cyano-2-propyl benzodithioate are excellent choices for the RAFT polymerization of styrenes and acrylates, capable of producing block copolymers with low polydispersity and minimal homopolymer contamination. The selection of the optimal RAFT agent will depend on the specific requirements of the application, with trithiocarbonates often offering a slight edge in achieving a more controlled polymerization and narrower molecular weight distribution for these monomer classes. The provided experimental protocols and analytical methods serve as a robust starting point for researchers aiming to synthesize well-defined block copolymers for their specific needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Pentyl Carbonotrithioate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of pentyl carbonotrithioate (CAS No. 113099-70-0), a member of the trithiocarbonate class of organosulfur compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on information for related trithiocarbonate and organosulfur compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data on toxicity, flammability, and environmental hazards are not available. The following table summarizes general hazard information gleaned from related compounds, which should be considered as potential hazards for this compound.
| Hazard Category | Potential Hazards (Based on Related Compounds) | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid skin contact. Wear appropriate gloves. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield. |
| Flammability | Combustible. Vapors may form explosive mixtures with air upon intense heating. | Keep away from heat, sparks, and open flames.[3] |
| Environmental Hazards | Potentially toxic to aquatic life. | Avoid release to the environment.[4] |
Experimental Protocols: Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound waste. This protocol is based on general guidelines for the disposal of laboratory chemical waste and information from related compounds.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "this compound Waste" or "Halogenated/Sulfur-Containing Organic Waste."
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a chemically compatible, leak-proof container with a secure lid.
- For liquid waste, ensure the container is not filled to more than 80% of its capacity to allow for vapor expansion.
3. Neutralization (if applicable and approved):
- For small residual amounts on equipment, decontamination may be possible. However, chemical neutralization of bulk this compound should not be attempted without a validated procedure and approval from your institution's EHS office. Methods for the removal of trithiocarbonate groups often involve radical reactions or thermolysis, which require specific expertise and equipment.[5][6][7]
4. Storage Pending Disposal:
- Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
- Keep the storage area cool and away from sources of ignition.[3]
5. Final Disposal:
- Arrange for the collection of the waste by your institution's licensed hazardous waste disposal contractor.
- Provide the waste manifest with all available information about the compound.
- The likely method of disposal for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to remove sulfur oxides.
Logical Relationship Diagram: Disposal Decision Pathway
The following diagram, generated using the DOT language, illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data from related compounds due to the absence of a specific Safety Data Sheet for this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and procedures in your location. Adherence to all local, state, and federal regulations is mandatory.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. labelsds.com [labelsds.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
